2,5-Dibromothiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2NS/c6-4-1-3(2-8)5(7)9-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVQVNVTYNDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590885 | |
| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18792-01-3 | |
| Record name | 2,5-Dibromo-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18792-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromothiophene-3-carbonitrilato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromothiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Applications of 2,5-Dibromothiophene-3-carbonitrile
Introduction
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a thiophene ring, a privileged pharmacophore known for its diverse biological activities, with two bromine atoms and a nitrile functional group.[1][2] This unique combination of reactive sites makes it an exceptionally versatile building block for synthesizing complex molecular architectures. The bromine atoms at the 2 and 5 positions serve as key handles for carbon-carbon bond formation via cross-coupling reactions, while the nitrile group offers a site for further chemical modification and can act as a crucial pharmacophoric element.[1][3][4]
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and applications of 2,5-Dibromothiophene-3-carbonitrile, offering field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical Properties
The fundamental properties of 2,5-Dibromothiophene-3-carbonitrile are summarized below. This data is essential for its proper handling, storage, and application in experimental design. The compound typically presents as a powder at room temperature.[1][5]
| Property | Value | Source(s) |
| CAS Number | 18792-01-3 | [5][6] |
| Molecular Formula | C₅HBr₂NS | [1][7] |
| Molecular Weight | 266.94 g/mol | [6] |
| Appearance | Powder | [5] |
| Melting Point | 76-79 °C | [5] |
| Solubility | Moderately soluble in common organic solvents. | [1] |
| Purity | ≥95% (as commercially available) | [6] |
Section 2: Molecular Structure and Spectroscopic Profile
Accurate characterization is paramount for validating the integrity of any chemical entity. While comprehensive spectral data for 2,5-Dibromothiophene-3-carbonitrile is not widely published, its structure allows for a clear prediction of its key spectroscopic features.
Chemical Structure:

Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet corresponding to the lone proton at the C4 position of the thiophene ring. The chemical shift would be influenced by the deshielding effects of the adjacent bromine atom and the overall aromatic system.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbons of the thiophene ring and one for the nitrile carbon. The carbons bonded to the bromine atoms (C2 and C5) would appear at characteristic chemical shifts, while the nitrile carbon (C≡N) would be found significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a critical diagnostic tool. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹. This peak is characteristic of the C≡N stretching vibration, confirming the presence of the nitrile functional group.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak would be accompanied by M+2 and M+4 peaks, creating a characteristic isotopic pattern (approximately 1:2:1 ratio) that is definitive for dibrominated compounds.
Section 3: Synthesis and Reactivity
The strategic placement of functional groups in 2,5-Dibromothiophene-3-carbonitrile dictates its reactivity, making it a valuable synthetic intermediate.
General Synthetic Approach
The synthesis of this compound typically involves the halogenation of a thiophene precursor that already contains the nitrile group.[1] This approach leverages the high reactivity of the thiophene ring towards electrophilic substitution.
Representative Experimental Protocol: Bromination
This protocol is a representative, self-validating system for the synthesis, purification, and confirmation of the target compound.
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3-cyanothiophene (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform.
-
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 30 minutes. The use of NBS is a standard and milder alternative to elemental bromine for achieving selective bromination.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The identity and purity of the collected fractions must be confirmed by spectroscopic methods (¹H NMR, IR, MS) as described in Section 2.
Key Reactivity Insights
-
Cross-Coupling Reactions: The C-Br bonds at the 2 and 5 positions are highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[3] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular scaffolds.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo nucleophilic addition to form various heterocyclic systems. In drug design, the nitrile often serves as a bioisostere for a carbonyl group or as a potent hydrogen bond acceptor, enhancing binding affinity to biological targets.[4][8]
Section 4: Applications in Research and Drug Development
The trifunctional nature of 2,5-Dibromothiophene-3-carbonitrile makes it a high-value scaffold for creating novel molecules with tailored properties.
-
Pharmaceutical Intermediates: Thiophene-containing molecules are prevalent in FDA-approved drugs.[2] 2,5-Dibromothiophene-3-carbonitrile serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. Its derivatives are explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
-
Functional Materials: The ability to undergo polymerization via debromination makes thiophene derivatives fundamental building blocks for conductive polymers.[3][9] The resulting polythiophenes are used in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.[10] The nitrile group can be used to fine-tune the electronic properties of these materials.
-
Agrochemicals: The thiophene ring is also a common feature in modern agrochemicals. This scaffold can be used to develop new herbicides, fungicides, and insecticides.[1]
Section 5: Safety and Handling
Due to its reactivity and potential toxicity, 2,5-Dibromothiophene-3-carbonitrile must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as toxic and an irritant.[6]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conclusion
2,5-Dibromothiophene-3-carbonitrile is a potent and versatile chemical building block with significant strategic value. Its well-defined reactive sites—two bromine atoms for cross-coupling and a modifiable nitrile group—provide a robust platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
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An In-depth Technical Guide to the Synthesis of 2,5-Dibromothiophene-3-carbonitrile
For the modern researcher and professional in drug development, 2,5-dibromothiophene-3-carbonitrile (CAS No: 18792-01-3) is a pivotal heterocyclic building block.[1] Its unique substitution pattern, featuring a nitrile group at the 3-position and bromine atoms at the 2- and 5-positions, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Importance of 2,5-Dibromothiophene-3-carbonitrile
The strategic value of 2,5-dibromothiophene-3-carbonitrile lies in the orthogonal reactivity of its functional groups. The bromine atoms at the electron-rich α-positions (2 and 5) of the thiophene ring are amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group, on the other hand, is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual reactivity makes it a highly sought-after intermediate for the construction of novel therapeutic agents and functional organic materials.
Primary Synthesis Pathway: Electrophilic Bromination of 3-Thiophenecarbonitrile
The most direct and commonly employed route to 2,5-dibromothiophene-3-carbonitrile is the electrophilic bromination of 3-thiophenecarbonitrile. This pathway leverages the inherent reactivity of the thiophene ring towards electrophiles.
Mechanistic Considerations
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the α-positions (2 and 5). The sulfur atom can effectively stabilize the positive charge in the transition state through resonance. The presence of an electron-withdrawing nitrile group (-CN) at the 3-position deactivates the ring towards electrophilic attack. However, the directing effect of the sulfur atom still overwhelmingly favors substitution at the vacant α-positions.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism:
-
Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), provides the electrophilic bromine species.
-
Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the thiophene ring.
Due to the high reactivity of the thiophene ring, the reaction can proceed to di-substitution, yielding the desired 2,5-dibrominated product.
Caption: Direct bromination of 3-thiophenecarbonitrile.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is often the reagent of choice for the bromination of thiophenes as it is easier to handle than liquid bromine and can provide higher regioselectivity with less formation of polybrominated byproducts.[3][4]
Materials and Equipment:
-
3-Thiophenecarbonitrile
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-thiophenecarbonitrile (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and succinimide.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
| Parameter | Value | Reference |
| Starting Material | 3-Thiophenecarbonitrile | - |
| Reagent | N-Bromosuccinimide (NBS) | [3] |
| Solvent | Glacial Acetic Acid | [5] |
| Temperature | 0 °C to reflux | [5] |
| Typical Yield | High | - |
| Purity | >95% after recrystallization | - |
Alternative Synthetic Approaches
While direct bromination of 3-thiophenecarbonitrile is the most straightforward method, other strategies can be envisioned, particularly for the synthesis of analogues or when the starting material is unavailable.
Pathway 2: Functionalization of 2,5-Dibromothiophene
An alternative approach involves introducing the nitrile group at the 3-position of a pre-existing 2,5-dibromothiophene scaffold. This can be achieved through a metal-halogen exchange reaction followed by cyanation.
Caption: Synthesis via functionalization of 2,5-dibromothiophene.
This method relies on the regioselective deprotonation of 2,5-dibromothiophene at the 3-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, typically -78 °C.[6][7][8] The resulting organolithium intermediate can then be quenched with a suitable electrophilic cyanating agent, such as cyanogen bromide or tosyl cyanide, to install the nitrile group. However, this approach can be complicated by competing metal-halogen exchange at the more reactive α-positions.
Safety and Handling
2,5-Dibromothiophene-3-carbonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is toxic if swallowed and may cause skin and eye irritation.[1] All manipulations should be carried out in a well-ventilated fume hood.
Brominating agents like bromine and NBS are corrosive and toxic. They should be handled with extreme care.
Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
The synthesis of 2,5-dibromothiophene-3-carbonitrile is most efficiently achieved through the direct electrophilic bromination of 3-thiophenecarbonitrile. This method is high-yielding and utilizes readily available starting materials. Alternative pathways, such as the functionalization of 2,5-dibromothiophene, offer flexibility but can present challenges in terms of regioselectivity. A thorough understanding of the underlying reaction mechanisms and careful adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.
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A Technical Guide to the Spectroscopic Characterization of 2,5-Dibromothiophene-3-carbonitrile
Abstract
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is a foundational requirement for advancing research. 2,5-Dibromothiophene-3-carbonitrile is a key heterocyclic building block, and its purity and structural integrity are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the comprehensive characterization of this molecule. We delve into the theoretical underpinnings and provide field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to analysis.
Introduction: The Importance of Spectroscopic Verification
2,5-Dibromothiophene-3-carbonitrile (C₅HBr₂NS) is a substituted thiophene ring, a scaffold of significant interest in medicinal chemistry and organic electronics. The precise arrangement of its substituents—two bromine atoms and a nitrile group—dictates its reactivity and potential applications. Before its use in any synthesis or biological assay, its structure must be unequivocally verified. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule, confirming its identity and purity. This guide will interpret the expected spectroscopic data based on first principles and available data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-Dibromothiophene-3-carbonitrile, both ¹H and ¹³C NMR are essential.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The structure of 2,5-Dibromothiophene-3-carbonitrile possesses only one proton, attached to the C4 position of the thiophene ring. Therefore, the ¹H NMR spectrum is expected to be remarkably simple, showing a single signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton is influenced by the surrounding electron-withdrawing bromine and nitrile groups, which deshield the proton, causing it to resonate further downfield than the protons in unsubstituted thiophene.
Expected Data: The protons on the parent 2,5-dibromothiophene resonate around 6.83 ppm[1]. The addition of a strong electron-withdrawing nitrile group at the C3 position is expected to further deshield the adjacent C4 proton, shifting its signal downfield. A similar compound, 2,5-dibromothiophene-3-carbaldehyde, shows its C4 proton signal at 7.53 ppm[2]. Therefore, a chemical shift in the range of 7.5 - 7.8 ppm is predicted for the C4-H of 2,5-Dibromothiophene-3-carbonitrile.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will provide a direct count of the non-equivalent carbon atoms. The molecule has five carbon atoms, all in unique chemical environments, and thus should display five distinct signals. The chemical shifts are dictated by hybridization and the electronegativity of attached atoms.
Authoritative Grounding:
-
C-Br Carbons (C2, C5): Carbons bonded to bromine in thiophene rings are typically found in the 110-125 ppm region[3].
-
Nitrile Carbon (C≡N): The carbon of a nitrile group generally appears between 115-130 ppm[4][5].
-
C3 Carbon: This carbon is bonded to both a bromine atom (at C2) and the nitrile group, placing it in a complex electronic environment. Its shift can be estimated using substituent chemical shift (SCS) parameters for thiophenes[6].
-
C4 Carbon: This is the only carbon bonded to a hydrogen atom and is expected to be the most upfield of the ring carbons.
-
Quaternary carbons (those without attached protons, like C2, C3, and C5) often exhibit weaker signals in ¹³C NMR spectra[7].
Predicted ¹³C NMR Data Summary
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 115 - 125 | Attached to Bromine and Sulfur |
| C3 | 110 - 120 | Attached to Nitrile group |
| C4 | 130 - 135 | Ring carbon attached to Hydrogen |
| C5 | 115 - 125 | Attached to Bromine and Sulfur |
| C≡N | 115 - 125 | Nitrile group carbon |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of 2,5-Dibromothiophene-3-carbonitrile in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.
-
Instrument Setup:
-
Use a 400 MHz (or higher) spectrometer for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of 0-12 ppm.
-
A 90° pulse angle and a relaxation delay of 2 seconds are appropriate.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H coupling and simplify the spectrum.
-
Set a spectral width of 0-220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is exceptionally useful for identifying key functional groups within a molecule. For 2,5-Dibromothiophene-3-carbonitrile, the most diagnostic absorption will be from the nitrile (C≡N) triple bond. The thiophene ring and C-Br bonds will also have characteristic vibrations in the fingerprint region.
Authoritative Grounding: The nitrile C≡N stretch is one of the most characteristic in IR spectroscopy. It appears as a sharp, intense band. For aromatic and conjugated nitriles, this absorption is typically found between 2240 and 2220 cm⁻¹[8]. The conjugation with the thiophene ring lowers the frequency compared to saturated nitriles[4][9]. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching of the thiophene ring around 1400-1500 cm⁻¹, and C-Br stretches in the lower frequency fingerprint region (600-500 cm⁻¹)[10][11].
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Rationale |
| ~3100 | Aromatic C-H Stretch | Medium-Weak | Vibration of the C4-H bond. |
| 2235 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Diagnostic for the nitrile group conjugated with the thiophene ring.[8] |
| 1500 - 1400 | C=C Ring Stretch | Medium | Aromatic ring stretching modes of the thiophene nucleus.[11] |
| 700 - 600 | C-S Stretch | Medium | Characteristic of thiophene ring vibrations. |
| 600 - 500 | C-Br Stretch | Strong | Carbon-bromine bond vibrations.[10] |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (ATR): The simplest and most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For 2,5-Dibromothiophene-3-carbonitrile, the most striking feature will be the isotopic pattern created by the two bromine atoms.
Authoritative Grounding: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[12]. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for its molecular ion (M•⁺):
-
M•⁺: Contains two ⁷⁹Br atoms.
-
[M+2]•⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]•⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated compound[12][13].
Predicted Mass Spectrum Data
The molecular formula is C₅HBr₂NS. The monoisotopic mass is calculated using the lightest isotopes (¹H, ¹²C, ¹⁴N, ³²S, ⁷⁹Br).
-
Monoisotopic Mass = (5 * 12.0000) + (1 * 1.0078) + (2 * 78.9183) + (1 * 14.0031) + (1 * 31.9721) ≈ 264.82 Da [14].
Molecular Ion Cluster:
| Ion | m/z (approx.) | Relative Intensity | Isotopic Composition |
|---|---|---|---|
| M•⁺ | 265 | 1 | C₅H(⁷⁹Br)₂NS |
| [M+2]•⁺ | 267 | 2 | C₅H(⁷⁹Br)(⁸¹Br)NS |
| [M+4]•⁺ | 269 | 1 | C₅H(⁸¹Br)₂NS |
Expected Fragmentation: Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or other functional groups[15].
-
[M-Br]⁺: Loss of a bromine radical (m/z ~186, 188). This fragment will still show a 1:1 doublet for the remaining bromine atom.
-
[M-CN]⁺: Loss of a cyanide radical (m/z ~239, 241, 243). This fragment will retain the 1:2:1 dibromo pattern.
-
Ring fragmentation is also possible, leading to smaller charged fragments.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 column).
-
Use a temperature program (e.g., hold at 50°C for 1 min, then ramp at 10°C/min to 250°C) to ensure the compound elutes as a sharp peak.
-
-
MS Detection (Electron Ionization):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Scan a mass range of m/z 40-400 to detect the molecular ion cluster and key fragments.
-
-
Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and analyze the major fragment ions to corroborate the proposed structure.
Visualized Summary and Workflows
dot
Caption: A typical workflow for comprehensive structural elucidation.
dot
Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated compound.
Conclusion
The structural characterization of 2,5-Dibromothiophene-3-carbonitrile is achieved through a synergistic application of NMR, IR, and MS techniques. The anticipated ¹H NMR shows a single downfield proton, while the ¹³C NMR reveals five distinct carbon signals. IR spectroscopy provides definitive evidence of the nitrile functional group, and mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic signature. By following the detailed protocols and understanding the interpretive logic presented, researchers can confidently verify the structure and purity of this valuable chemical intermediate.
References
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Stenutz, R. NMR chemical shift prediction of thiophenes. [Online]. Available: [Link] [Accessed: Jan. 15, 2026].
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Reha, D., et al. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of the American Chemical Society. [Online]. Available: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available: [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Online]. Available: [Link]
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Würthner, F., et al. Supplementary Information for "Core-Substituted Naphthalene Diimides: New Electron Acceptors for Bulk Heterojunction Solar Cells". [Online]. Available: [Link]
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Whitman College. GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. [Online]. Available: [Link]
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Chemistry Steps. Isotopes in Mass Spectrometry. [Online]. Available: [Link]
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Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. [Online]. Available: [Link]
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Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. [Online]. Available: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Online]. Available: [Link]
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Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. [Online]. Available: [Link]
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Oxford Academic. (1976). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Online]. Available: [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online]. Available: [Link]
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Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Online]. Available: [Link]
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ResearchGate. (1982). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. [Online]. Available: [Link]
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Organic Chemistry. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Online]. Available: [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Online]. Available: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online]. Available: [Link]
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University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]
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PubChemLite. 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS). [Online]. Available: [Link]
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Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online]. Available: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]
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Michigan State University. Mass Spectrometry. [Online]. Available: [Link]
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SpectraBase. 2,5-Dibromothiophene - Optional[FTIR] - Spectrum. [Online]. Available: [Link]
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ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Online]. Available: [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Online]. Available: [Link]
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Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Online]. Available: [Link]
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The Strategic Utility of 2,5-Dibromothiophene-3-carbonitrile: A Technical Guide for Advanced Synthesis
Introduction: A Versatile Heterocyclic Building Block
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized organosulfur compound that has garnered significant interest among researchers in drug discovery and materials science. Its thiophene core, substituted with two reactive bromine atoms and an electron-withdrawing nitrile group, offers a unique combination of chemical properties. This strategic arrangement of functional groups makes it an invaluable intermediate for the synthesis of complex molecular architectures with tailored electronic and biological activities. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The bromine atoms at the 2 and 5 positions serve as versatile handles for a variety of cross-coupling reactions, while the nitrile group at the 3-position modulates the electronic character of the ring and provides a site for further chemical transformations. This guide provides an in-depth technical overview of the commercial availability, synthesis, chemical properties, and applications of 2,5-Dibromothiophene-3-carbonitrile for professionals in research and development.
Commercial Availability and Procurement
2,5-Dibromothiophene-3-carbonitrile, identified by the CAS number 18792-01-3 , is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to several grams, with purities generally exceeding 95%. It is crucial to verify the CAS number before purchase, as the isomeric 3,4-Dibromothiophene (CAS 3141-26-2) is a different compound.
| Supplier | Available Quantities | Purity | Notes |
| Aladdin | 100mg, 250mg, 1g | --- | Pricing available on their website. |
| King-Pharm | In Stock, Ready to Ship | --- | Indicates immediate availability. |
| Apollo Scientific | 100mg, 250mg | ≥95% | Currently listed as out of stock in the UK and US. |
| Sigma-Aldrich | --- | --- | Listed under CAS 18792-01-3. |
This table is for informational purposes and availability is subject to change. It is recommended to contact the suppliers directly for current stock and pricing information.
Synthesis and Chemical Properties
The synthesis of 2,5-Dibromothiophene-3-carbonitrile generally involves a multi-step process starting from a suitable thiophene precursor. The core principle of the synthesis is the introduction of bromine atoms at the highly reactive 2 and 5 positions of the thiophene ring, followed by the introduction of the nitrile functional group. A common synthetic strategy involves the direct bromination of 3-cyanothiophene using a brominating agent such as N-bromosuccinimide (NBS).
General Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-Dibromothiophene-3-carbonitrile.
Detailed Experimental Protocol: Bromination of 3-Cyanothiophene
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-cyanothiophene (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or carbon tetrachloride.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (2.2 equivalents) in the same solvent and add it dropwise to the stirred solution of 3-cyanothiophene over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,5-Dibromothiophene-3-carbonitrile.
Chemical Properties and Reactivity
The reactivity of 2,5-Dibromothiophene-3-carbonitrile is dictated by the interplay of its three functional groups. The bromine atoms at the 2 and 5 positions are susceptible to a wide range of cross-coupling reactions, making this compound an excellent building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group influences the reactivity of the thiophene ring, making it less susceptible to electrophilic substitution than unsubstituted thiophene.
The bromine atoms can readily participate in palladium-catalyzed reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Key cross-coupling reactions of 2,5-Dibromothiophene-3-carbonitrile.
Applications in Research and Development
The unique structural features of 2,5-Dibromothiophene-3-carbonitrile make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and organic electronic materials.
Drug Discovery and Medicinal Chemistry
The thiophene scaffold is a well-established pharmacophore in medicinal chemistry.[1] The ability to functionalize the 2,5-Dibromothiophene-3-carbonitrile core through cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The nitrile group, in particular, is a common feature in many pharmaceuticals and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids.
One area of significant interest is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[2] The pyrimidine-5-carbonitrile scaffold, which can be synthesized from thiophene precursors, has been identified as a promising pharmacophore for developing PI3K inhibitors.[3] The ability to introduce diverse substituents onto the thiophene ring of 2,5-Dibromothiophene-3-carbonitrile provides a powerful tool for structure-activity relationship (SAR) studies to optimize the potency and selectivity of potential kinase inhibitors.
Materials Science and Organic Electronics
Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties. 2,5-Dibromothiophene-3-carbonitrile serves as a monomer for the synthesis of conjugated polymers with tailored electronic properties. The electron-withdrawing nitrile group can lower the HOMO and LUMO energy levels of the resulting polymer, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4]
The polymerization of 2,5-disubstituted thiophenes can be achieved through various methods, including Yamamoto and Grignard metathesis (GRIM) polymerization. The resulting polymers can be used as the active layer in a variety of electronic devices.
Caption: Workflow illustrating the applications of 2,5-Dibromothiophene-3-carbonitrile.
Safety, Handling, and Storage
As with all laboratory chemicals, 2,5-Dibromothiophene-3-carbonitrile should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound should be consulted, general guidelines for handling brominated aromatic compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2,5-Dibromothiophene-3-carbonitrile is a strategically important building block for researchers in both drug discovery and materials science. Its commercial availability, coupled with its versatile reactivity, provides a powerful platform for the synthesis of novel compounds with a wide range of applications. A thorough understanding of its synthesis, chemical properties, and safe handling is essential for harnessing its full potential in the development of next-generation pharmaceuticals and organic electronic materials.
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National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
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An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromothiophene-3-carbonitrile
Introduction
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and advanced materials sectors. Its structure, featuring a thiophene ring with two reactive bromine atoms and a polar nitrile group, makes it a versatile building block for the synthesis of complex molecular architectures.[1] The bromine atoms at the 2- and 5-positions are amenable to various cross-coupling reactions, enabling the construction of conjugated polymers for organic electronics, while the nitrile moiety can be transformed into other functional groups, providing pathways for the development of novel bioactive molecules.
However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses required for the safe utilization of 2,5-Dibromothiophene-3-carbonitrile in a laboratory setting. Adherence to these guidelines is paramount to mitigate risks and ensure a safe research environment.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a chemical. 2,5-Dibromothiophene-3-carbonitrile is classified as a hazardous substance, and a detailed risk assessment must be conducted before any handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on available data, 2,5-Dibromothiophene-3-carbonitrile has the following GHS classifications:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Source: Sigma-Aldrich Safety Data Sheet.
Toxicological Profile
The toxicity of 2,5-Dibromothiophene-3-carbonitrile stems from both the organobromine and the aromatic nitrile functionalities.
-
Organobromine Hazards : Brominated organic compounds can vary widely in toxicity but often present risks of skin and eye irritation. Some organobromines are known to have long-term environmental and health impacts due to their persistence and potential to bioaccumulate.
-
Aromatic Nitrile Hazards : Aromatic nitriles are generally toxic and should be handled with care. While typically less acutely toxic than inorganic cyanide salts, some aliphatic nitriles can be metabolized to release cyanide ions. They can be absorbed through inhalation, ingestion, and skin contact. The incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.
Physical and Chemical Hazards
While specific reactivity data for this compound is limited, general principles for related substances should be considered. It is incompatible with strong oxidizing agents, strong acids, and strong bases. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and hydrogen cyanide.
Risk Assessment Workflow
A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow should be implemented:
Caption: A systematic workflow for laboratory risk assessment.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is essential.
Engineering Controls
-
Fume Hood: All handling of 2,5-Dibromothiophene-3-carbonitrile, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves should be worn at all times.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Section 3: Safe Handling and Storage
Proper handling and storage practices are critical to prevent accidents and maintain the integrity of the compound.
Handling Procedures
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: When transferring the solid, use a spatula and ensure there is no generation of dust. For solutions, use a syringe or a cannula for transfers between sealed vessels.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the procedures outlined in Section 4.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.
Section 4: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Evacuate: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Synthesis and Purification Protocol (Illustrative)
Causality of Experimental Choices:
-
Starting Material: 3-Cyanothiophene is the logical precursor as it already contains the required carbon-nitrogen triple bond at the 3-position.
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective reactions with less formation of hazardous byproducts like HBr.
-
Solvent: Acetonitrile or chloroform are common solvents for NBS brominations as they are relatively inert under the reaction conditions.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of 2,5-Dibromothiophene-3-carbonitrile.
Detailed Experimental Protocol (Illustrative)
Materials:
-
3-Cyanothiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-cyanothiophene (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 equivalents) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and add water. Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.
Section 6: Waste Disposal
All waste generated from handling and synthesizing 2,5-Dibromothiophene-3-carbonitrile must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and silica gel, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and chromatography solvents, in a designated, sealed, and clearly labeled halogenated organic waste container.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. Available at: [Link]
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A Technical Guide to the Solubility of 2,5-Dibromothiophene-3-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dibromothiophene-3-carbonitrile, a key building block in the fields of organic electronics and pharmaceutical synthesis. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, provides predictive insights based on molecular structure, and details robust experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a thorough and practical understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and final product formulations.
Introduction: The Scientific & Commercial Significance of 2,5-Dibromothiophene-3-carbonitrile
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound. Its thiophene core, substituted with two bromine atoms and a nitrile group, offers multiple reactive sites, making it a versatile precursor for the synthesis of complex organic materials. The bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Stille), while the electron-withdrawing nitrile group modulates the electronic properties of the thiophene ring.
Its primary applications are found in:
-
Organic Electronics: As a monomer or intermediate for the synthesis of conductive polymers and small molecules used in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The solubility of this precursor is critical for solution-based processing and thin-film deposition.
-
Pharmaceutical & Agrochemical Synthesis: The thiophene scaffold is a well-known pharmacophore. This compound serves as a starting material for creating libraries of novel bioactive molecules for drug discovery programs.[1]
Given its utility, a precise understanding of its solubility is not merely academic; it is a critical parameter for process development, enabling chemists to select appropriate solvents for synthesis, extraction, chromatography, and formulation.
Table 1: Physicochemical Properties of 2,5-Dibromothiophene-3-carbonitrile
| Property | Value | Source |
| CAS Number | 18792-01-3 | |
| Molecular Formula | C₅HBr₂NS | |
| Molecular Weight | 266.98 g/mol | - |
| Appearance | Powder | |
| Melting Point | 76-79 °C | |
| Purity | ≥95% (Typical) | [2] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. We can analyze the structure of 2,5-Dibromothiophene-3-carbonitrile to predict its behavior.
-
Polarity: The molecule possesses a significant dipole moment. The electronegative nitrogen atom of the nitrile group (C≡N) and the two bromine atoms create a strong electron-withdrawing effect, leading to an uneven distribution of electron density across the molecule.
-
Hydrogen Bonding: The molecule itself lacks hydrogen bond donors (like O-H or N-H). It can, however, act as a hydrogen bond acceptor at the nitrogen atom of the nitrile group.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present.
Hypothesis: Based on its polar, aprotic nature, 2,5-Dibromothiophene-3-carbonitrile is predicted to have:
-
High Solubility in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate the polar regions of the molecule.
-
Moderate to Low Solubility in polar protic solvents like Methanol, Ethanol, and Isopropanol. While these solvents are polar, their strong hydrogen-bonding networks may be only partially disrupted to accommodate the solute.
-
Very Low to Negligible Solubility in nonpolar solvents such as Hexane, Heptane, Toluene, and Cyclohexane. The significant difference in polarity makes dissolution energetically unfavorable.
The following diagram illustrates the relationship between solute/solvent polarity and the resulting solubility.
Caption: Predicted solubility based on polarity matching.
Experimental Solubility Determination: A Practical Guide
For rigorous scientific work, experimental verification is essential. The following protocols provide a systematic approach to characterizing the solubility of 2,5-Dibromothiophene-3-carbonitrile.
Part A: Qualitative Solubility Screening
This rapid screening method is used to quickly categorize solubility in a range of solvents at ambient temperature.
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
A selection of organic solvents (e.g., THF, DCM, Chloroform, Methanol, Ethanol, Hexane, Toluene, DMF)
-
Small vials or test tubes (1-2 mL capacity)
-
Vortex mixer
-
Spatula
Protocol:
-
Preparation: Add approximately 10 mg of 2,5-Dibromothiophene-3-carbonitrile to a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.[4]
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid is completely dissolved, leaving a clear solution.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears virtually unchanged.[4]
-
-
Record: Document the observations for each solvent in a table.
Table 2: Template for Qualitative Solubility Screening Results
| Solvent Class | Solvent | Predicted Solubility | Experimental Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| Polar Aprotic | Dichloromethane (DCM) | High | |
| Chloroform | High | ||
| Tetrahydrofuran (THF) | High | ||
| Acetone | High | ||
| Ethyl Acetate | High | ||
| Dimethylformamide (DMF) | High | ||
| Polar Protic | Methanol | Moderate/Low | |
| Ethanol | Moderate/Low | ||
| Nonpolar | Toluene | Low/Insoluble | |
| Hexane | Insoluble |
Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5][6]
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of 2,5-Dibromothiophene-3-carbonitrile in a chosen solvent at a constant temperature.
Protocol Workflow Diagram:
Caption: Workflow for quantitative solubility determination.
Detailed Steps:
-
Preparation of Supersaturated Solution: Add an excess amount of 2,5-Dibromothiophene-3-carbonitrile to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent.[6] The presence of undissolved solid is crucial to ensure saturation. Seal the vial tightly.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to let the undissolved solid settle.[5]
-
Sampling and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a chemically resistant (e.g., PTFE) 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Gravimetric Method: Carefully evaporate the solvent from the filtered aliquot under reduced pressure or a gentle stream of nitrogen.
-
Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL).
-
Factors Influencing Solubility
-
Temperature: The solubility of most solid organic compounds increases with temperature. For processes requiring high concentrations, determining a solubility-temperature curve can be highly beneficial.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a polar compound. Always use high-purity, anhydrous solvents for accurate and reproducible results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to ensure the same solid-state form is used across all experiments for consistency.
Conclusion
While a comprehensive public database on the solubility of 2,5-Dibromothiophene-3-carbonitrile is sparse, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary theoretical background and robust, field-tested experimental protocols to empower researchers to determine precise solubility data tailored to their specific applications. Accurate solubility determination is a foundational step in harnessing the full potential of this versatile chemical building block in both materials science and medicinal chemistry.
References
-
Vertex AI Search Result[7], Accessed January 15, 2026.
-
Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[7]Benzothieno[3,2-b][7]benzothiophenes | ACS Applied Materials & Interfaces. [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Solubility of C60 in a Variety of Solvents. [Link]
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Patents & Products - Garg Lab - UCLA. [Link]
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2,5-Dibromothiophene-3-carboxylic acid - MySkinRecipes. [Link]
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2,5-Dibromothiophene | C4H2Br2S | CID 18453 - PubChem. [Link]
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Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol | Request PDF. [Link]
- CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google P
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An In-depth Technical Guide to the Electronic Properties of 2,5-Dibromothiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electronic properties of the novel thiophene derivative, 2,5-Dibromothiophene-3-carbonitrile. Given the burgeoning interest in functionalized thiophenes for applications in organic electronics and medicinal chemistry, this document serves as a foundational resource. It synthesizes theoretical predictions with established experimental protocols to empower researchers in their exploration of this promising molecule. We will delve into its synthesis, theoretical electronic structure, and provide actionable, step-by-step methodologies for its characterization.
Strategic Importance and Molecular Architecture
Thiophene-based organic materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The electronic characteristics of these materials are intricately linked to their molecular structure. 2,5-Dibromothiophene-3-carbonitrile is a strategically designed molecule featuring a thiophene core functionalized with two bromine atoms at the 2 and 5 positions and a cyano (-CN) group at the 3 position.
This specific arrangement of substituents is anticipated to significantly influence the molecule's electronic properties. The bromine atoms, with their potential for subsequent cross-coupling reactions, offer a pathway for the synthesis of larger conjugated systems.[2] The electron-withdrawing nature of the cyano group at the 3-position is expected to modulate the electron density of the thiophene ring, thereby tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Synthesis Pathway
While a definitive, peer-reviewed synthesis of 2,5-Dibromothiophene-3-carbonitrile is not yet widely documented, a plausible synthetic route can be extrapolated from established thiophene chemistry. A potential pathway involves the bromination of 3-cyanothiophene. The direct bromination of thiophene is a well-known process, often leading to 2,5-dibromothiophene.[3] A similar approach with 3-cyanothiophene as the starting material, likely using a brominating agent such as N-bromosuccinimide (NBS), could yield the desired product. Careful control of reaction conditions would be crucial to achieve the desired regioselectivity.
An alternative approach could involve the "halogen dance" reaction on a suitably substituted thiophene precursor, followed by cyanation.[4]
Diagram: Proposed Synthesis of 2,5-Dibromothiophene-3-carbonitrile
Caption: A proposed synthetic route to 2,5-Dibromothiophene-3-carbonitrile.
Theoretical Electronic Properties: A Computational Perspective
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of organic molecules.[5][6][7] For 2,5-Dibromothiophene-3-carbonitrile, DFT calculations can provide valuable insights into its HOMO-LUMO energy levels, electron distribution, and anticipated spectroscopic behavior.
Key Predicted Electronic Characteristics:
| Property | Predicted Characteristic | Rationale |
| HOMO Energy Level | Lowered compared to unsubstituted thiophene | The strong electron-withdrawing cyano group at the 3-position will significantly stabilize the HOMO level. The bromine atoms will have a less pronounced, but also stabilizing, effect. |
| LUMO Energy Level | Significantly lowered compared to unsubstituted thiophene | The cyano group's powerful inductive and mesomeric effects will substantially lower the LUMO energy, narrowing the HOMO-LUMO gap. |
| HOMO-LUMO Gap | Narrower than thiophene and 2,5-dibromothiophene | The combined electron-withdrawing effects of the cyano and bromo substituents are expected to reduce the energy gap, leading to a red-shift in the absorption spectrum. |
| Electron Density | Polarized towards the cyano and bromo substituents | The electronegativity of the nitrogen and bromine atoms will draw electron density away from the thiophene ring, creating a more polarized molecule. |
Computational Methodology Workflow
To obtain these theoretical insights, the following computational workflow is recommended:
Diagram: DFT Calculation Workflow
Caption: A streamlined workflow for the computational analysis of 2,5-Dibromothiophene-3-carbonitrile.
Experimental Characterization of Electronic Properties
To validate the theoretical predictions and fully elucidate the electronic behavior of 2,5-Dibromothiophene-3-carbonitrile, a suite of experimental techniques is essential. The following sections provide detailed, actionable protocols for UV-Vis spectroscopy and cyclic voltammetry.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption spectrum will reveal the wavelengths of light that the molecule absorbs, which is directly related to its HOMO-LUMO gap.
Step-by-Step Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Dissolve a precise, low concentration (typically in the micromolar range) of 2,5-Dibromothiophene-3-carbonitrile in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran). The solvent should be transparent in the wavelength range of interest.
-
For solid-state measurements, prepare a thin film of the compound on a transparent substrate (e.g., quartz) via spin-coating, drop-casting, or vacuum deposition.[8][9]
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument by running a baseline spectrum with a cuvette containing only the pure solvent (for solution measurements) or a blank substrate (for thin-film measurements).
-
Place the sample in the sample beam path.
-
Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[10]
-
-
Data Analysis:
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[13][14] These potentials are directly related to the HOMO and LUMO energy levels, respectively.
Step-by-Step Experimental Protocol for Cyclic Voltammetry:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[15]
-
The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - Bu4NPF6) dissolved in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
-
Sample Preparation:
-
Dissolve the 2,5-Dibromothiophene-3-carbonitrile sample in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan to observe reduction.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis and Interpretation:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard):
-
EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
-
-
The electrochemical bandgap can be calculated as the difference between the HOMO and LUMO energy levels.
-
Diagram: Experimental Workflow for Electronic Characterization
Caption: A parallel workflow for the comprehensive experimental electronic characterization of the target molecule.
Applications and Future Directions
The unique electronic properties anticipated for 2,5-Dibromothiophene-3-carbonitrile make it a compelling candidate for several advanced applications:
-
Organic Electronics: Its tunable HOMO-LUMO gap and potential for polymerization through the bromo-substituents make it a promising building block for new semiconducting polymers for use in OFETs and OPVs.[16][17]
-
Drug Development: Thiophene derivatives are known to possess a wide range of biological activities. The specific electronic distribution of this molecule could lead to novel interactions with biological targets, warranting investigation in medicinal chemistry.
-
Molecular Sensing: The polarized nature of the molecule could make it sensitive to its chemical environment, opening up possibilities for its use in chemical sensors.
Further research should focus on the successful synthesis and purification of 2,5-Dibromothiophene-3-carbonitrile, followed by a thorough experimental validation of its electronic properties using the protocols outlined in this guide. The exploration of its reactivity in cross-coupling reactions will be pivotal in unlocking its full potential as a versatile building block for advanced materials.
References
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Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (URL: [Link])
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Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. (URL: [Link])
-
Synthesis and Applications of Thiophene Derivatives as Organic Materials. (URL: [Link])
-
DFT-simulated MO energy levels (LUMO and HOMO). (a)... (URL: [Link])
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Thiophene-Based Organic Semiconductors. (URL: [Link])
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (URL: [Link])
-
The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. (URL: [Link])
-
Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (URL: [Link])
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (URL: [Link])
-
HOMO-LUMO energy levels by DFT calculation. (URL: [Link])
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY. (URL: [Link])
-
Lab 1: Cyclic Voltammetry. (URL: [Link])
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Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... (URL: [Link])
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How To Do UV Vis Spectroscopy? - Chemistry For Everyone. (URL: [Link])
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A Practical Beginner's Guide to Cyclic Voltammetry. (URL: [Link])
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S1 Supporting Information Polythiophene Synthesis via Halogen Dance Keisuke Shono, Yugo Sumino, Shota Tanaka, Shunsuke Tamba, an. (URL: [Link])
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How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (URL: [Link])
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (URL: [Link])
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HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (URL: [Link])
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DFT computation of the electron spectra of thiophene. (URL: [Link])
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DFT Computation of the Electron Spectra of Thiophene. (URL: [Link])
-
(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (URL: [Link])
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DFT Computation of the Electron Spectra of Thiophene. (URL: [Link])
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The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. (URL: [Link])
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Study of semiconductors by UV-Vis absorption spectroscopy. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling Reactions with 2,5-Dibromothiophene-3-carbonitrile
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized thiophene derivative that serves as a pivotal building block in the synthesis of advanced organic materials and complex pharmaceutical intermediates. Its bifunctional nature, possessing two reactive bromine atoms at the C2 and C5 positions, allows for sequential or exhaustive C-C bond formation, enabling the construction of sophisticated molecular architectures. The presence of the electron-withdrawing nitrile group at the C3 position significantly influences the electronic properties and reactivity of the thiophene ring, making it a unique substrate for cross-coupling reactions.
The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1] This guide provides a detailed exploration of the application of Suzuki coupling to 2,5-Dibromothiophene-3-carbonitrile, offering experimentally grounded protocols for both selective mono-arylation and exhaustive di-arylation. We will delve into the mechanistic underpinnings of the reaction, the principles governing regioselectivity, and practical guidance for execution and troubleshooting, aimed at researchers in materials science and drug development.
The Engine of Innovation: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cycle that methodically constructs a new C-C bond. The process is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The catalytic cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond (in this case, C-Br) of the thiophene substrate. This is often the rate-determining step of the cycle and results in a Palladium(II) intermediate. The reactivity order for halogens is typically I > Br > Cl.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) center. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic group and displacing the halide from the palladium complex.[3]
-
Reductive Elimination : The final step involves the expulsion of the newly formed biaryl product from the Palladium(II) complex, which regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Site Selectivity: The Key to Mono- versus Di-arylation
A critical consideration when using 2,5-Dibromothiophene-3-carbonitrile is controlling the regioselectivity of the coupling. The two bromine atoms at the C2 and C5 positions are electronically and sterically distinct.
-
Electronic Effects : The electron-withdrawing nitrile (-CN) group at C3 deactivates the adjacent C2 position towards electrophilic attack but increases the electrophilicity of the C-Br bond, making it susceptible to oxidative addition.
-
Steric Hindrance : The C2 position is sterically hindered by the adjacent nitrile group.
-
Inherent Thiophene Reactivity : In 2,5-dihalogenated thiophenes, the C5 position is often reported to be more reactive towards palladium-catalyzed couplings than the C2 position.[4] This is attributed to the preferred site for oxidative addition.
For 2,5-dibromo-3-alkylthiophenes, selective mono-arylation occurs preferentially at the C5 position.[4][5] By carefully controlling the stoichiometry of the boronic acid (using ~1 equivalent), one can favor the formation of the 5-aryl-2-bromo-3-cyanothiophene product. To achieve di-arylation, an excess of the boronic acid ( >2 equivalents) and typically longer reaction times or higher catalyst loadings are employed to drive the reaction to completion at both sites.
Protocol 1: Selective Mono-Arylation at the C5 Position
This protocol is designed to favor the synthesis of 5-aryl-2-bromo-3-cyanothiophene derivatives by using a controlled amount of the arylboronic acid. The conditions are adapted from established procedures for similar 3-substituted 2,5-dibromothiophenes.[5][6]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,5-Dibromothiophene-3-carbonitrile | 267.97 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.75 | 1.75 |
| 1,4-Dioxane (Anhydrous) | - | - | ~4 mL |
| Water (Degassed) | - | - | ~1 mL |
Step-by-Step Methodology
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol, 268 mg) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 46 mg).
-
Solvent Addition : Under a positive pressure of argon or nitrogen, add anhydrous 1,4-dioxane (4 mL). Stir the mixture at room temperature (25 °C) for 30 minutes. The mixture should appear as a yellow suspension.
-
Reagent Addition : To the stirred mixture, add the arylboronic acid (1.0 mmol), potassium phosphate (1.75 mmol, 371 mg), and degassed water (1 mL) in sequence under the inert atmosphere.
-
Reaction Execution : Seal the Schlenk flask and immerse it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Work-up : After 12 hours, cool the reaction mixture to room temperature. Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 5-aryl-2-bromo-3-cyanothiophene product.
Protocol 2: Exhaustive Di-Arylation
This protocol aims to synthesize 2,5-diaryl-3-cyanothiophene derivatives by using an excess of the arylboronic acid and base to ensure the reaction proceeds at both C-Br positions. The conditions are based on successful double Suzuki couplings of related substrates.[1]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,5-Dibromothiophene-3-carbonitrile | 267.97 | 1.0 | 1.0 |
| Arylboronic Acid | - | 2.5 | 2.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.06 | 0.06 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 4.0 | 4.0 |
| 1,4-Dioxane (Anhydrous) | - | - | ~4 mL |
| Water (Degassed) | - | - | ~1 mL |
Step-by-Step Methodology
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask with a magnetic stir bar, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol, 268 mg) and Pd(PPh₃)₄ (0.06 mmol, 69 mg).
-
Solvent Addition : Under an argon or nitrogen atmosphere, add anhydrous 1,4-dioxane (4 mL). Stir the mixture at room temperature (25 °C) for 30 minutes.
-
Reagent Addition : Add the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol, 849 mg), and degassed water (1 mL) under the inert atmosphere.
-
Reaction Execution : Seal the flask and heat the mixture in an oil bath at 90-100 °C. Stir vigorously for 12-24 hours. The complete disappearance of the mono-arylated intermediate should be confirmed by TLC or GC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate or toluene (3 x 20 mL).
-
Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The crude product can be purified by flash column chromatography (hexane/ethyl acetate) or recrystallization to yield the pure 2,5-diaryl-3-cyanothiophene.
Caption: General experimental workflow for Suzuki coupling reactions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Impure reagents (e.g., wet solvent, old boronic acid).4. Ineffective base. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging with argon or freeze-pump-thaw cycles.3. Use anhydrous solvents. Check the quality of the boronic acid; they can degrade over time.4. Use freshly ground, dry base. Consider a stronger base like Cs₂CO₃ if needed. |
| Formation of Homo-coupling Product (Biaryl R²-R²) | 1. Presence of oxygen.2. Side reactions of the boronic acid. | 1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Use a slight excess of the thiophene substrate relative to the boronic acid if this is a persistent issue. |
| Debromination of Starting Material | 1. Presence of water or protic sources.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure all reagents and solvents are properly dried.2. If significant, screen alternative bases (e.g., K₂CO₃, CsF) or phosphine ligands. |
| Incomplete Di-arylation (Protocol 2) | 1. Insufficient equivalents of boronic acid.2. Reaction time too short or temperature too low. | 1. Increase equivalents of boronic acid to 2.8-3.0.2. Extend reaction time to 24h or increase temperature to 100-110 °C (check solvent boiling point). A more active catalyst system may be required for the second coupling. |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
2,5-Dibromothiophene-3-carbonitrile : This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid creating dust.
-
1,4-Dioxane : This is a flammable liquid and is suspected of causing cancer. It can form explosive peroxides upon storage. Use only from a freshly opened bottle or one that has been tested for peroxides.
-
Bases (K₃PO₄) : Corrosive and irritant. Handle with care to avoid dust inhalation and skin contact.
Dispose of all chemical waste in accordance with local institutional and governmental regulations.
Conclusion
The Suzuki-Miyaura coupling is an exceptionally powerful tool for the functionalization of 2,5-Dibromothiophene-3-carbonitrile. By carefully modulating the reaction stoichiometry and conditions, researchers can achieve high yields of either selectively mono-arylated or fully di-arylated products. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel thiophene-based compounds, paving the way for innovations in materials science, medicinal chemistry, and beyond.
References
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Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. Available at: [Link]
-
Anwar, M. U., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5205-5219. Available at: [Link]
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Uddin, M. N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(8), 13639-13653. Available at: [Link]
-
Asghar, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1250, 131778. Available at: [Link]
-
Uddin, M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(10), 18279-18291. Available at: [Link]
-
Uddin, M. N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,3-Dibromothiophene. Available at: [Link]
-
Ali, A., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 23(12), 3122. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Frontiers. (n.d.). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Available at: [Link]
-
ResearchGate. (2015). PDF: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]
-
ResearchGate. (2018). PDF: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
Fagnani, D. E., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9205-9216. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Babar, A., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3303. Available at: [Link]
-
Kandeel, M. M., et al. (2014). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 19(11), 17429-17446. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Stille Coupling of 2,5-Dibromothiophene-3-carbonitrile for Advanced Organic Materials Synthesis
Abstract: This comprehensive guide provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 2,5-Dibromothiophene-3-carbonitrile. This key building block is instrumental in the synthesis of novel conjugated polymers and complex organic molecules relevant to the fields of organic electronics, materials science, and drug development. This document offers an in-depth exploration of the reaction mechanism, protocols for both mono- and di-arylation, optimization strategies, and troubleshooting advice, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of 2,5-Dibromothiophene-3-carbonitrile
2,5-Dibromothiophene-3-carbonitrile is a highly versatile heterocyclic building block. The presence of two reactive bromine atoms at the C2 and C5 positions, activated by the electron-withdrawing nitrile group at the C3 position, makes it an ideal substrate for various cross-coupling reactions. The Stille coupling, in particular, offers a robust and functional-group-tolerant method for the formation of carbon-carbon bonds, enabling the precise construction of complex molecular architectures.[1]
The Stille reaction's utility in this context is significant for several reasons:
-
Mild Reaction Conditions: It proceeds under neutral conditions, preserving sensitive functional groups within the coupling partners.[2]
-
Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[3]
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, simplifying their handling and storage.[1]
This guide will provide researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize Stille coupling protocols for 2,5-Dibromothiophene-3-carbonitrile in their synthetic endeavors.
The Stille Coupling Reaction: Core Principles and Mechanism
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-Dibromothiophene-3-carbonitrile, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Experimental Protocols
The following protocols are designed to be adaptable for both mono- and di-substitution of 2,5-Dibromothiophene-3-carbonitrile. The choice of catalyst, ligand, and solvent can be critical for achieving the desired outcome and may require optimization depending on the specific organostannane used.
Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| 2,5-Dibromothiophene-3-carbonitrile | >98% | Commercial Source | Store under inert atmosphere. |
| Organostannane Reagent | >97% | Commercial Source | Handle with care due to toxicity. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial Source | Air and light sensitive. Store under inert atmosphere in the dark. |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | >98% | Commercial Source | More air-stable than Pd(PPh₃)₄. |
| Tri(o-tolyl)phosphine [P(o-tol)₃] | >98% | Commercial Source | Air-sensitive. |
| Anhydrous Toluene | >99.8% | Commercial Source | Degas before use. |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial Source | Degas before use. |
| Potassium Fluoride (KF) | ACS Grade | Commercial Source | For work-up. |
Protocol A: Mono-arylation at the C5 Position
The C5 position of 3-substituted-2,5-dibromothiophenes is generally more reactive towards cross-coupling reactions due to steric and electronic effects.[5] This protocol is optimized for selective mono-substitution.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture until the catalyst dissolves. Add the organostannane reagent (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[4]
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Di-arylation at C2 and C5 Positions
This protocol is designed for the synthesis of 2,5-disubstituted-3-cyanothiophenes, which are valuable precursors for conjugated polymers.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube and perform three vacuum/argon cycles.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by the organostannane reagent (2.2 mmol, 2.2 eq) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and mono-substituted intermediate.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.
Optimization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive catalyst, presence of oxygen, insufficient temperature. | Ensure the catalyst is fresh and handled under an inert atmosphere. Degas the solvent thoroughly. Gradually increase the reaction temperature. Consider using a more active ligand like P(t-Bu)₃. |
| Formation of Homocoupled Tin Byproduct | High concentration of organostannane, high temperature. | Add the organostannane solution slowly to the reaction mixture using a syringe pump. Use the mildest possible temperature that affords a reasonable reaction rate. |
| Incomplete Reaction (Stalls at Mono-substitution in Protocol B) | Insufficient reactivity of the C2-Br bond, steric hindrance. | Increase the reaction temperature and/or time. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition at the more hindered position. Consider the addition of Cu(I) salts, which have been shown to accelerate Stille couplings.[6] |
| Difficulty in Removing Tin Byproducts | Co-elution with the product during chromatography. | In addition to the KF wash, consider using a di-n-butyltin dichloride scavenger resin or perform a final wash with dilute aqueous HCl if the product is stable to acidic conditions. Modifying the chromatography eluent with a small amount of triethylamine can also help.[4] |
Conclusion
The Stille coupling of 2,5-Dibromothiophene-3-carbonitrile is a powerful and versatile synthetic tool for accessing a wide range of functionalized thiophene derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and regioselectivity. The protocols provided in this guide serve as a robust starting point for the synthesis of novel materials for a variety of applications, from organic electronics to pharmaceuticals.
References
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Stille Coupling. NROChemistry. [Link]
-
Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Source for general Stille protocols].
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Common Organic Chemistry. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. [Link]
-
Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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- 4. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
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Application Notes and Protocols: 2,5-Dibromothiophene-3-carbonitrile in Organic Solar Cell Synthesis
<
Foreword
The relentless pursuit of efficient, stable, and cost-effective organic solar cells (OSCs) has driven the exploration of novel molecular architectures for photoactive materials. Within the vast landscape of organic electronics, thiophene-based derivatives have emerged as premier building blocks for donor-acceptor (D-A) copolymers, which form the heart of bulk heterojunction (BHJ) solar cells.[1] This document provides a detailed guide on the application of 2,5-Dibromothiophene-3-carbonitrile, a versatile and highly functionalized monomer, in the synthesis of high-performance polymers for OSCs.
The strategic incorporation of an electron-withdrawing nitrile group onto the thiophene backbone significantly influences the electronic properties of the resulting polymer, making 2,5-Dibromothiophene-3-carbonitrile an attractive candidate for tuning the energy levels and enhancing the performance of organic photovoltaic devices.[2] The bromine atoms at the 2 and 5 positions provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations, enabling the precise construction of conjugated polymer chains.[3][4]
These application notes are designed for researchers, materials scientists, and professionals in drug development and organic electronics. They offer not just a set of protocols, but a comprehensive understanding of the underlying principles, from monomer to a fully characterized solar cell device.
Core Concepts: Why 2,5-Dibromothiophene-3-carbonitrile?
The efficacy of a donor polymer in a bulk heterojunction solar cell is intrinsically linked to its optoelectronic properties. 2,5-Dibromothiophene-3-carbonitrile offers several advantages as a monomer building block:
-
Tunable Electronic Properties: The electron-withdrawing nature of the nitrile group lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This is crucial for achieving a high open-circuit voltage (Voc) in the final solar cell device.
-
Versatile Reactivity: The presence of two bromine atoms allows for facile polymerization through established cross-coupling methodologies like Stille and Suzuki reactions.[5][6] This enables the creation of a wide array of donor-acceptor copolymers by pairing it with various comonomers.
-
Enhanced Intermolecular Interactions: The nitrile functionality can promote favorable intermolecular packing in the solid state, which is beneficial for charge transport within the active layer of the solar cell.
Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization
This section details the synthesis of a representative donor-acceptor copolymer using 2,5-Dibromothiophene-3-carbonitrile and a distannylated comonomer. The Stille coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it well-suited for polymer synthesis.[4][7]
Materials and Reagents
| Material | Supplier | Purity | Notes |
| 2,5-Dibromothiophene-3-carbonitrile | CymitQuimica | >98% | Store in a cool, dark, and dry place.[8] |
| Distannylated Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) | Various | >98% | Handle with care in a fume hood due to the toxicity of organotin compounds. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Various | >98% | Catalyst, sensitive to air and light. |
| Tri(o-tolyl)phosphine (P(o-tol)3) | Various | >98% | Ligand, handle in an inert atmosphere. |
| Anhydrous Toluene | Various | >99.8% | Dry and deoxygenated prior to use. |
| Anhydrous Chlorobenzene | Various | >99.8% | Dry and deoxygenated prior to use. |
| Methanol | Various | Reagent Grade | For polymer precipitation. |
| Hexane | Various | Reagent Grade | For Soxhlet extraction. |
| Chloroform | Various | Reagent Grade | For Soxhlet extraction and polymer dissolution. |
Polymerization Protocol
Rationale: The Stille polymerization involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. The choice of catalyst, ligand, and solvent is critical for achieving a high molecular weight and well-defined polymer. Pd2(dba)3 is a common Pd(0) source, and P(o-tol)3 is an effective ligand for this type of reaction. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and side reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol), the distannylated comonomer (1.0 mmol), Pd2(dba)3 (0.02 mmol), and P(o-tol)3 (0.08 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 10 mL of anhydrous and deoxygenated toluene to the flask.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 110°C under a nitrogen atmosphere for 48 hours. The solution will typically darken as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, slowly add the reaction mixture to 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Initial Purification: Collect the precipitated polymer by filtration and wash it with methanol to remove residual catalyst and unreacted monomers.
-
Soxhlet Extraction: Further purify the polymer by sequential Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
Workflow for Donor-Acceptor Copolymer Synthesis
Caption: A schematic overview of the synthesis and purification process for a donor-acceptor copolymer.
Material Characterization
Thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in a solar cell.
| Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and regioregularity of the polymer. | Peaks corresponding to the protons on the thiophene rings and the comonomer units. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weight (typically >20 kDa) and a PDI between 1.5 and 2.5 are desirable for good film-forming properties. |
| UV-Vis Spectroscopy | To investigate the optical absorption properties and determine the optical bandgap (Eg). | A broad absorption spectrum covering a significant portion of the solar spectrum. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | The HOMO and LUMO levels should be appropriately aligned with the acceptor material to facilitate efficient charge transfer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature (typically >300°C) is required for device stability. |
Organic Solar Cell Fabrication
This section outlines the fabrication of a conventional bulk heterojunction organic solar cell using the synthesized polymer as the donor and a fullerene derivative (e.g., PC71BM) as the acceptor.[9]
Materials and Reagents
| Material | Function | Notes |
| Indium Tin Oxide (ITO)-coated glass | Transparent anode | Pre-patterned substrates are commercially available. |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Hole Transport Layer (HTL) | Aqueous dispersion, filtered before use.[9] |
| Synthesized Donor Polymer | Electron Donor | --- |
| Phenyl-C71-butyric acid methyl ester (PC71BM) | Electron Acceptor | --- |
| Chlorobenzene | Solvent for active layer | High purity, anhydrous. |
| 1,8-Diiodooctane (DIO) | Solvent additive | Used to optimize the active layer morphology. |
| Calcium (Ca) or Lithium Fluoride (LiF) | Electron Transport Layer (ETL) | Deposited by thermal evaporation. |
| Aluminum (Al) | Cathode | Deposited by thermal evaporation. |
Device Fabrication Protocol
Rationale: The device architecture described here is a standard configuration for organic solar cells. Each layer plays a specific role in charge generation, transport, and collection. The quality of each layer and the interfaces between them are critical for high device performance.
Step-by-Step Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
HTL Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 150°C for 15 minutes in air.
-
Active Layer Preparation: In a glovebox, dissolve the synthesized donor polymer and PC71BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene to a total concentration of 25 mg/mL.[9] Add 3% v/v of DIO as a solvent additive. Stir the solution overnight at 40°C.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by a thicker layer of Al (~100 nm) at a pressure below 10^-6 Torr.
-
Device Encapsulation: Encapsulate the devices with a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
Organic Solar Cell Fabrication Workflow
Caption: A step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.
Device Characterization
The performance of the fabricated solar cells is evaluated under simulated solar illumination.
| Parameter | Description | Measurement Technique |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | Current-Voltage (J-V) measurement under AM 1.5G illumination (100 mW/cm²). |
| Short-Circuit Current Density (Jsc) | The current density when the voltage across the device is zero. | From the J-V curve. |
| Open-Circuit Voltage (Voc) | The voltage across the device when the current is zero. | From the J-V curve. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | Calculated from the J-V curve: FF = (Jmp * Vmp) / (Jsc * Voc). |
| External Quantum Efficiency (EQE) | The ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. | Measured using a dedicated EQE setup. |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | Inactive catalyst, impure monomers or solvent, improper reaction temperature. | Ensure all reagents and solvents are pure and anhydrous. Optimize catalyst and ligand concentrations. Verify reaction temperature. |
| Low Jsc | Poor light absorption, inefficient charge separation, poor charge transport. | Optimize the active layer thickness and morphology (e.g., by varying the solvent additive concentration or using thermal annealing). |
| Low Voc | Unfavorable energy level alignment between the donor and acceptor. | Select an acceptor material with a suitable LUMO energy level. |
| Low FF | High series resistance, low shunt resistance, poor film morphology. | Improve the quality of the interfaces and the active layer morphology. Ensure good electrical contacts. |
Conclusion
2,5-Dibromothiophene-3-carbonitrile is a valuable building block for the synthesis of high-performance donor-acceptor copolymers for organic solar cells. Its unique electronic properties and versatile reactivity allow for the fine-tuning of material characteristics to achieve efficient light harvesting and charge generation. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can effectively utilize this compound to advance the field of organic photovoltaics.
References
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Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. SpringerLink. [Link]
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Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. MDPI. [Link]
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Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. ResearchGate. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
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Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Semantic Scholar. [Link]
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Synthesis and characterization of poly[3-(butylthio)thiophene]: A regioregular head-to-tail polymer. ResearchGate. [Link]
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. [Link]
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Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. PubMed Central. [Link]
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Double condensation of Suzuki–Miyaura on 2,5-dibromothiophene substrate... ResearchGate. [Link]
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Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Royal Society of Chemistry. [Link]
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Mastering Organic Synthesis: The Strategic Use of 3-Bromothiophene-2-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. [Link]
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Ultra-thin Organic Solar Cells Fabrication on 1.3 μm-thick Transparent Polyimide. ResearchGate. [Link]
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Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV. [Link]
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Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Preprints.org. [Link]
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2,5-Dibromothiophene. PubChem. [Link]
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Donor−Acceptor Poly(thiophene-block-perylene diimide) Copolymers: Synthesis and Solar Cell Fabrication. ResearchGate. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry. [Link]
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Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. MDPI. [Link]
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Random benzotrithiophene-based donor–acceptor copolymers for efficient organic photovoltaic devices. Royal Society of Chemistry. [Link]
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Decoding the Structure of Benzodithiophene Polymers for High‐Efficiency Organic Solar Cells. Wiley Online Library. [Link]
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High-performance polymer solar cells based on a 2D-conjugated polymer with an alkylthio side-chain. Royal Society of Chemistry. [Link]
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Recent research progress of polymer donor/polymer acceptor blend solar cells. Semantic Scholar. [Link]
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Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. escholarship.org. [Link]
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2,5-Dibromothiophene-3-carbaldehyde. Quinoline. [Link]
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Efficient Non-Fullerene Organic Solar Cells Based on a Wide-Bandgap Polymer Donor Containing an Alkylthiophenyl-Substituted Benzodithiophene Moiety. PubMed. [Link]
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High-efficiency BODIPY-based organic photovoltaics. PubMed. [Link]
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New benzotrithiophene-based molecules as organic P-Type Semiconductor for small-molecule organic solar cells. Repositorio UDLA. [Link]
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New Benzotrithiophene-Based Molecules as Organic P-Type Semiconductor for Small-Molecule Organic Solar Cells. ResearchGate. [Link]
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Application Note: High-Performance Organic Field-Effect Transistors (OFETs) from 2,5-Dibromothiophene-3-carbonitrile Derivatives
Introduction: The Strategic Advantage of Cyano-Functionalized Thiophenes in Organic Electronics
Thiophene-based conjugated polymers have become cornerstone materials in the field of organic electronics, prized for their excellent charge transport properties and chemical stability.[1] The strategic introduction of electron-withdrawing groups onto the thiophene backbone is a powerful method for tuning the material's electronic characteristics. Among these, the cyano (-CN) group is particularly effective. Its strong electron-withdrawing nature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer.[2] This is a critical factor for enabling stable n-type or ambipolar charge transport, a key requirement for the development of complementary logic circuits, the foundation of modern electronics.
This application note provides a comprehensive guide to the synthesis, fabrication, and characterization of Organic Field-Effect Transistors (OFETs) based on polymers derived from 2,5-Dibromothiophene-3-carbonitrile. We will delve into the rationale behind key experimental steps, offering not just a protocol, but a framework for understanding and optimizing device performance.
I. Synthesis of the Active Polymer: Poly(thiophene-3-carbonitrile) Derivatives via Cross-Coupling Polymerization
The creation of high-performance conjugated polymers from 2,5-Dibromothiophene-3-carbonitrile monomers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization.[3] These methods allow for the controlled formation of carbon-carbon bonds, leading to well-defined polymer backbones.
A. Rationale for Method Selection: Stille vs. Suzuki Polymerization
-
Stille Polymerization: This method involves the reaction of an organotin compound with an organic halide. It is known for its tolerance to a wide range of functional groups and generally mild reaction conditions.[3]
-
Suzuki Polymerization: This reaction couples an organoboron compound with an organic halide. It often boasts high yields and utilizes less toxic reagents compared to Stille polymerization.[4][5]
The choice between these methods will depend on the specific co-monomer used and the desired polymer properties. For this protocol, we will focus on a generalized Suzuki polymerization, which is often favored for its more environmentally benign nature.
B. Generalized Suzuki Polymerization Protocol
This protocol outlines the synthesis of a copolymer of 2,5-Dibromothiophene-3-carbonitrile with a distannylated or diboronic ester co-monomer.
Materials:
-
2,5-Dibromothiophene-3-carbonitrile (Monomer A)
-
Distannylated or Diboronic Ester Co-monomer (Monomer B) (e.g., 2,5-bis(trimethylstannyl)-3-hexylthiophene)[6]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous Toluene or 1,4-Dioxane/Water mixture[5]
-
Base (for Suzuki coupling, e.g., K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 2,5-Dibromothiophene-3-carbonitrile and the co-monomer in anhydrous toluene. The concentration should be carefully controlled to manage the polymerization rate and final molecular weight.
-
Catalyst Addition: To the stirred monomer solution, add the palladium catalyst (typically 1-2 mol%). For Suzuki coupling, also add an aqueous solution of the base.
-
Polymerization: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up and Purification: After the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone. The crude polymer should be collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.
C. Causality in Synthesis:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the organometallic catalyst and intermediates, which are often sensitive to oxygen and moisture.
-
Solvent Choice: The solvent system is selected to ensure the solubility of both the monomers and the growing polymer chain. A 1,4-dioxane/water mixture can enhance the solubility of aryl-boronic acids in Suzuki reactions, potentially leading to higher yields.[5]
-
Purification: Rigorous purification is essential as residual catalyst or impurities can act as charge traps in the final OFET device, severely degrading its performance.
II. OFET Device Fabrication: From Polymer Solution to Functional Transistor
The performance of an OFET is not only dependent on the intrinsic properties of the organic semiconductor but also heavily influenced by the device architecture and the morphology of the semiconductor thin film.[7] A common and versatile device architecture is the Bottom-Gate, Bottom-Contact (BGBC) structure.[8]
A. Device Architecture and Rationale
In a BGBC architecture, the gate electrode and the source/drain electrodes are patterned on the substrate before the deposition of the organic semiconductor. This configuration offers advantages in terms of defining high-resolution electrode patterns using standard photolithography.[9]
Diagram: Bottom-Gate, Bottom-Contact (BGBC) OFET Architecture
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Application Notes & Protocols: Strategic Functionalization of the Cyano Group in 2,5-Dibromothiophene-3-carbonitrile
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2,5-Dibromothiophene-3-carbonitrile
2,5-Dibromothiophene-3-carbonitrile is a highly versatile heterocyclic compound, serving as a pivotal building block in the synthesis of complex organic molecules. Its structure is uniquely primed for sequential and regioselective functionalization. The two bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl or alkyl substituents.[1] Concurrently, the cyano group offers a distinct reaction site, capable of being transformed into a variety of other essential functional groups.[2] This trifunctional handle—two bromines and a nitrile—enables a modular approach to synthesis, making it an invaluable scaffold in medicinal chemistry for the development of thienopyridines, and in materials science for creating novel organic semiconductors.[3][4]
This guide provides a detailed exploration of key chemical transformations targeting the cyano group of 2,5-Dibromothiophene-3-carbonitrile. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Diagram: Functionalization Pathways
Caption: Key transformations of the cyano group on the thiophene scaffold.
Reduction of the Cyano Group to a Primary Aminomethyl Group
The conversion of a nitrile to a primary amine is a fundamental reductive transformation that introduces a flexible and nucleophilic aminomethyl linker, crucial for building more complex molecular architectures or for introducing basic centers in pharmacologically active compounds.
Mechanistic Overview
The reduction is most commonly achieved using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄). The mechanism involves the nucleophilic addition of two hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[5] The first addition forms an intermediate imine anion, which is stabilized as an aluminum complex. A second hydride addition then breaks the pi bond of the imine, leading to a dianion intermediate which, upon acidic or aqueous workup, is protonated to yield the primary amine.[5]
Protocol: LiAlH₄ Reduction
Warning: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous Et₂O. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2,5-Dibromothiophene-3-carbonitrile (1.0 equivalent) in anhydrous Et₂O and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Workup: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for an additional 30 minutes. Filter the mixture through a pad of Celite, washing the precipitate thoroughly with Et₂O.
-
Isolation: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-Dibromo-3-(aminomethyl)thiophene. The product can be further purified by column chromatography or crystallization.
Expert Insights & Safety
-
Causality of Quenching: The Fieser workup is a trusted method for safely neutralizing excess LiAlH₄ and precipitating aluminum salts in an easily filterable form. The precise ratios are critical for forming a granular solid rather than a gelatinous, difficult-to-filter mass.
-
Alternative Reagents: For substrates with reducible functional groups sensitive to LiAlH₄, alternative reagents like Borane-THF complex (BH₃·THF) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can be employed.[6] However, catalytic hydrogenation may risk de-bromination.
-
Trustworthiness: This protocol is a standard and reliable method for nitrile reduction.[7] Monitoring by TLC is essential to determine the reaction endpoint and avoid over-reduction or side reactions.
Synthesis of Thienyl Ketones via Grignard Reagent Addition
The reaction of a nitrile with a Grignard reagent is a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step.[8] This allows for the introduction of a wide variety of alkyl or aryl side chains.
Mechanistic Overview
The Grignard reagent (R-MgX) acts as a potent carbon nucleophile.[9] It attacks the electrophilic nitrile carbon, forming a new C-C bond and generating a resonance-stabilized N-magnesium salt of an imine.[10] This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine nitrogen, forming an iminium ion, which is then attacked by water. A series of proton transfers and elimination of ammonia leads to the final ketone product.[10][11]
Protocol: Grignard Addition and Hydrolysis
Procedure:
-
Setup: Use the same flame-dried, inert-atmosphere setup as described in Section 1.2.
-
Grignard Solution: Place the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 equivalents) in anhydrous THF in the reaction flask and cool to 0 °C.
-
Substrate Addition: Dissolve 2,5-Dibromothiophene-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion (monitor by TLC).
-
Hydrolysis: Cool the reaction mixture to 0 °C. Slowly and carefully add 3M aqueous HCl dropwise to quench the reaction and hydrolyze the imine intermediate. Stir vigorously at room temperature for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude (2,5-Dibromo-3-thienyl)ketone via column chromatography.
Expert Insights
-
Reagent Purity: Grignard reagents are highly sensitive to moisture and atmospheric CO₂. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The primary side reaction is the potential for the Grignard reagent to react with one of the bromine atoms on the thiophene ring via a halogen-metal exchange. Performing the reaction at low temperatures (0 °C or below) minimizes this risk.
Workflow Diagram: Grignard Reaction
Caption: Workflow for the synthesis of ketones from nitriles via Grignard addition.
[3+2] Cycloaddition for the Synthesis of 5-(Thienyl)tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted-1H-tetrazoles.[12] In pharmaceutical development, the tetrazole ring is frequently used as a metabolically stable bioisostere for a carboxylic acid group.
Mechanistic Overview
This reaction, often termed a [3+2] or 1,3-dipolar cycloaddition, involves the reaction of the nitrile (the dipolarophile) with an azide source (the 1,3-dipole).[13] The mechanism is believed to proceed through nitrile activation by a Lewis acid (like Zn²⁺), which enhances the electrophilicity of the nitrile carbon.[14] The azide anion then attacks the activated nitrile to form an intermediate imidoyl azide, which undergoes a rapid intramolecular cyclization to form the stable, aromatic tetrazole ring.[14][15]
Protocol: Zinc-Catalyzed Cycloaddition with Sodium Azide
Warning: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid (HN₃).
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask, combine 2,5-Dibromothiophene-3-carbonitrile (1.0 eq.), sodium azide (2.0 eq.), and zinc bromide (1.5 eq.) in DMF.
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 3M HCl and stir for 30 minutes to protonate the tetrazole and dissolve zinc salts.
-
Extraction: A precipitate of the product may form. If so, collect it by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 5-(2,5-Dibromo-3-thienyl)-1H-tetrazole can be purified by recrystallization.
Expert Insights
-
Catalyst Choice: While various catalysts can be used, zinc salts are effective, safe, and economical for promoting the cycloaddition in water or polar aprotic solvents.[12] Ammonium chloride is also a common additive.[16]
-
Safety with Azides: All reactions involving azides should be conducted in a well-ventilated fume hood. Never use metal spatulas to handle sodium azide, as this can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.
Advanced Applications: Intramolecular Cyclization via Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of nitriles.[17][18] This reaction is a powerful tool for constructing new rings, particularly for synthesizing amino-substituted fused heterocyclic systems like aminothienopyridines.[19] While 2,5-Dibromothiophene-3-carbonitrile itself cannot undergo this reaction, it serves as a precursor to substrates that can. For example, alkylation at the C4 position with a haloacetonitrile would furnish a dinitrile suitable for Thorpe-Ziegler cyclization.
Conceptual Workflow
Caption: Conceptual pathway to a Thorpe-Ziegler substrate from the starting material.
Protocol Example: Base-Catalyzed Cyclization of a Thiophene Dinitrile
This is a representative protocol for the cyclization step.
Procedure:
-
Setup: In a flame-dried, inert-atmosphere flask, dissolve the thiophene dinitrile precursor (1.0 eq.) in anhydrous ethanol.
-
Base Addition: Prepare a solution of sodium ethoxide (NaOEt) in ethanol (1.1 eq.). Add the base solution dropwise to the dinitrile solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. An intermediate enamine-nitrile is formed, which then attacks the second nitrile group to close the ring.
-
Workup: Cool the reaction to room temperature and neutralize with a stoichiometric amount of acetic acid. Remove the solvent under reduced pressure.
-
Isolation: Redissolve the residue in ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting fused aminothienopyridine can be purified by column chromatography.
Summary of Functionalization Strategies
| Transformation | Key Reagents | Resulting Functional Group | Typical Conditions | Key Advantages |
| Reduction | LiAlH₄ or BH₃·THF | Primary Amine (-CH₂NH₂) | Anhydrous THF/Et₂O, 0 °C to reflux | Access to nucleophilic amines |
| Grignard Addition | R-MgX, then H₃O⁺ | Ketone (-C(O)R) | Anhydrous THF/Et₂O, 0 °C to RT | Forms C-C bonds, diverse R groups |
| [3+2] Cycloaddition | NaN₃, ZnBr₂ | Tetrazole | DMF, 120-130 °C | Creates carboxylic acid bioisostere |
| Thorpe-Ziegler | NaOEt or DBU | Fused Amino-Pyridine Ring | Anhydrous EtOH, Reflux | Builds complex fused heterocycles |
References
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Hesse, S., et al. (2013). Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis. Available at: [Link]
-
Ryndina S. A., et al. (2002). Application of the Thorpe—Ziegler Reaction for the Synthesis of Functionalized Thiophenes, Thienopyrimidines, and Thienotriazines. ChemInform. Available at: [Link]
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Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]
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L.S. College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
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University of Pennsylvania. (n.d.). The [3+2] Cycloaddition Reaction. Available at: [Link]
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ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Available at: [Link]
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ResearchGate. (n.d.). Transformations of the cyano group in product 3a. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
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Zhu, J. L., & Chen, M. L. (2024). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Schematic pathway for the reduction of nitriles to amines. Available at: [Link]
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ResearchGate. (n.d.). Functional group transformations of β-cyano carboxylate derivatives. Available at: [Link]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available at: [Link]
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ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity. Available at: [Link]
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The Organic Chemistry Tutor. (2020). 8: Grignard reagents and reactions. YouTube. Available at: [Link]
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MDPI. (2020). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available at: [Link]
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LibreTexts Chemistry. (2023). Chemistry of Nitriles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
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NIH National Library of Medicine. (2020). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Available at: [Link]
-
NIH National Library of Medicine. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]
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ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Available at: [Link]
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Scirp.org. (2012). Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Available at: [Link]
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Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
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Royal Society of Chemistry. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
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Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]
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ResearchGate. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
-
NIH National Library of Medicine. (2023). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]
-
NIH National Library of Medicine. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Available at: [Link]
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Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available at: [Link]
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NIH National Library of Medicine. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Available at: [Link]
-
MDPI. (2020). Unveiling the Different Reactivity of Bent and Linear Three-Atom-Components Participating in [3 + 2] Cycloaddition Reactions. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromothiophene-3-carbonitrile
Introduction: A Versatile Building Block for Advanced Materials
2,5-Dibromothiophene-3-carbonitrile is a pivotal heterocyclic building block in the synthesis of a diverse array of functional organic materials. Its unique electronic structure, characterized by the electron-withdrawing nitrile group at the 3-position and two reactive bromine atoms at the 2- and 5-positions, makes it a valuable precursor for the construction of conjugated polymers and small molecules. These resulting materials are integral to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic functionalization of this thiophene core through palladium-catalyzed cross-coupling reactions allows for the precise tuning of the electronic and photophysical properties of the final products.
This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling methodologies—Suzuki, Stille, and Sonogashira reactions—as applied to 2,5-Dibromothiophene-3-carbonitrile. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Regioselectivity in the Cross-Coupling of 2,5-Dibromothiophene-3-carbonitrile
A crucial aspect of the cross-coupling of 3-substituted 2,5-dibromothiophenes is the regioselectivity of the reaction. The electronic nature of the substituent at the 3-position significantly influences the reactivity of the bromine atoms at the C2 and C5 positions. For substrates with electron-donating or weakly electron-withdrawing groups at the 3-position, such as methyl or hexyl groups, palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have been shown to proceed with a high degree of regioselectivity, favoring substitution at the C5 position.[1][2] This preference is attributed to the C5 position being more sterically accessible and potentially more electron-deficient, making it more susceptible to oxidative addition by the palladium(0) catalyst.
While specific studies on 2,5-Dibromothiophene-3-carbonitrile are less common in the literature, the strong electron-withdrawing nature of the nitrile group is expected to further enhance the electrophilicity of the thiophene ring, potentially influencing the regioselectivity. However, based on the established trends, initial functionalization is still anticipated to occur preferentially at the C5 position.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3]
Causality Behind Experimental Choices
The selection of the catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ is a common and air-stable precatalyst that is reduced in situ to Pd(0).
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Triphenylphosphine (PPh₃) is a standard choice, though more electron-rich and bulky phosphines can sometimes improve yields and reaction rates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.[3][4]
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) dissolves the organic reagents, while water is necessary to dissolve the inorganic base.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation of 2,5-Dibromothiophene-3-carbonitrile
This protocol is adapted from established procedures for similar 3-substituted 2,5-dibromothiophenes and is designed for the selective mono-arylation at the C5 position.[5]
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [5] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4.5 | Varies | [1] |
| Pd(dppf)Cl₂ | dppf | CsF | Dioxane | 110 | Varies | Varies | General |
II. The Stille Coupling: Employing Organostannanes for C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[6] A key advantage of this method is the stability of organostannane reagents to air and moisture, although their toxicity is a significant drawback.[7][8]
Causality Behind Experimental Choices
-
Catalyst: As with the Suzuki coupling, a Pd(0) catalyst is required. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.[7]
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used to enhance the catalytic activity.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene, DMF, or THF are typically used.[7]
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Mono-Arylation/Vinylation of 2,5-Dibromothiophene-3-carbonitrile
This protocol is a general procedure adapted from established Stille coupling methodologies.[7]
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Organostannane (e.g., Aryl-SnBu₃ or Vinyl-SnBu₃) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol) and the organostannane (1.1 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. To remove tin byproducts, a wash with a saturated aqueous solution of potassium fluoride (KF) may be beneficial during workup.[7]
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[11][12]
Causality Behind Experimental Choices
-
Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂, is the primary catalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[11]
-
Solvent: Solvents such as THF, DMF, or the amine base itself are commonly used.
Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Mono-Alkynylation of 2,5-Dibromothiophene-3-carbonitrile
This protocol is a general procedure based on standard Sonogashira coupling conditions.[11]
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Terminal alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol).
-
Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.025 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF (5 mL) and DIPA (7.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Summary
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of 2,5-Dibromothiophene-3-carbonitrile offer a powerful and versatile platform for the synthesis of novel functional organic materials. The Suzuki, Stille, and Sonogashira reactions each provide unique advantages and can be selected based on the desired coupling partner and reaction conditions. Understanding the principles of regioselectivity and the roles of the various reaction components is paramount for achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers in the field. Further optimization of ligands and reaction conditions, particularly for the less-explored Stille and Sonogashira couplings of this specific substrate, will undoubtedly lead to the development of new and improved materials for a wide range of applications in organic electronics and beyond.
References
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Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Rasool, N., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2783. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12, 49. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 47(48), 8545-8548. [Link]
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-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Liang, B., et al. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391-393. [Link]
-
J&K Scientific LLC. (2021). Stille Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Cameselle, R. P., et al. (2001). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Tetrahedron Letters, 42(48), 8579-8581. [Link]
-
Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-5214. [Link]
-
Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. [Link]
-
Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(3), 5202-14. [Link]
-
Fisyuk, A. S., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry–An Asian Journal, 12(18), 2410-2425. [Link]
-
Rasool, N., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2783. [Link]
-
Belkessam, F., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 2912-2919. [Link]
-
Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. [Link]
-
Rasool, N., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 122. [Link]
-
Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-2-bromo-3-hexylthiophene (2a–i). Reagents and.... [Link]
-
ResearchGate. (n.d.). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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synthesis of novel thiophene-based dyes using 2,5-Dibromothiophene-3-carbonitrile
An Application Guide to the Synthesis of Novel Thiophene-Based Dyes Using 2,5-Dibromothiophene-3-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of novel thiophene-based dyes, leveraging the versatile chemical scaffold, 2,5-Dibromothiophene-3-carbonitrile. Thiophene derivatives are of immense interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1][2] This guide details robust protocols for creating advanced dye structures, such as those with Donor-π-Acceptor (D-π-A) architectures, through palladium-catalyzed cross-coupling reactions. We offer not just procedural steps, but also the underlying chemical principles, troubleshooting advice, and characterization methodologies essential for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the 2,5-Dibromothiophene-3-carbonitrile Scaffold
The starting material, 2,5-Dibromothiophene-3-carbonitrile, is an exemplary building block for constructing complex dye molecules. Its utility stems from several key structural features:
-
Orthogonal Reactive Sites: The two bromine atoms at the C2 and C5 positions of the thiophene ring are prime sites for functionalization via cross-coupling chemistry. Their differing chemical environments can be exploited for selective, sequential reactions, allowing for the synthesis of asymmetric molecules.[3][4]
-
In-built Electron Acceptor: The nitrile (-CN) group at the C3 position is a potent electron-withdrawing group. This feature establishes an inherent electronic asymmetry in the thiophene core, making it an integral part of a D-π-A chromophore system.[5]
-
Tunable π-Conjugation: The thiophene ring itself is an electron-rich aromatic system that serves as an excellent π-bridge (π-spacer), facilitating charge delocalization between donor and acceptor moieties, a critical factor in determining the dye's color and photophysical behavior.[6][7]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the methods of choice for derivatizing this scaffold due to their high tolerance for a wide range of functional groups, mild reaction conditions, and commercial availability of diverse arylboronic acids.[3][8]
Synthetic Workflow: Constructing a D-π-A Dye
Our representative strategy involves a two-step, sequential Suzuki cross-coupling to build an asymmetrical D-π-A dye. This approach maximizes the scaffold's potential by introducing two different aryl groups.
Caption: Sequential Suzuki coupling workflow for asymmetric dye synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and arylboronic acids can be irritants.[9]
Protocol 1: Synthesis of 5-(4-methoxyphenyl)-2-bromothiophene-3-carbonitrile (Mono-arylated Intermediate)
This protocol details the selective coupling at one of the bromine sites.
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial; it provides a good balance of reactivity and stability.[3] An inert argon atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₃PO₄) is essential for the transmetalation step in the Suzuki catalytic cycle.[3] A solvent system like 1,4-dioxane/water facilitates the dissolution of both the organic substrate and the inorganic base.[3][4]
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.05 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
-
Using a syringe, add 20 mL of degassed 1,4-dioxane and 5 mL of degassed water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to yield the pure mono-arylated product.
Protocol 2: Synthesis of 5-(4-methoxyphenyl)-2-(4-(diphenylamino)phenyl)thiophene-3-carbonitrile (Final D-π-A Dye)
This protocol functionalizes the remaining bromine site to complete the dye structure.
Procedure:
-
Following the setup in Protocol 1, combine the mono-arylated intermediate from the previous step (1.0 mmol), (4-(diphenylamino)phenyl)boronic acid (1.05 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a Schlenk flask.
-
Evacuate and backfill with argon as previously described.
-
Add 20 mL of degassed 1,4-dioxane and 5 mL of degassed water.
-
Heat the reaction at 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Perform the same aqueous work-up as described in Protocol 1.
-
Purify the final product via column chromatography. A different solvent system may be required depending on the polarity of the product. The resulting dye is often a colored solid.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized dyes and to understand their properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. The disappearance of the signal for one of the thiophene protons and the appearance of new aromatic signals from the coupled aryl rings are key indicators of a successful reaction.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the new dye.[5][10]
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques reveal the photophysical properties.[12] UV-Vis spectroscopy measures the wavelengths of light the dye absorbs (λ_max), while fluorescence spectroscopy measures the light it emits (λ_em) after excitation.[13][14][15] The difference between the absorption and emission maxima is the Stokes shift, an important parameter for imaging applications.
Representative Data Table
| Compound | Final Yield (%) | λ_max (nm) | λ_em (nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| D-π-A Dye | 75% | 450 | 550 | 100 | 45,000 |
The Donor-π-Acceptor Principle
The functionality of these dyes is based on the D-π-A principle, which facilitates an intramolecular charge transfer (ICT) upon photoexcitation. This ICT is the fundamental process responsible for the dye's color and fluorescence.
Caption: Intramolecular charge transfer in a D-π-A dye system.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive palladium catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of boronic acid or base. | 1. Use fresh catalyst or a different pre-catalyst. 2. Ensure proper degassing of solvents and rigorous use of an inert gas manifold. 3. Use freshly opened reagents; some boronic acids degrade on storage. |
| Formation of Side Products | 1. Homocoupling of the boronic acid. 2. Debromination of the starting material. | 1. Lower the reaction temperature slightly. Ensure slow addition of the base. 2. Use a milder base or lower the catalyst loading. |
| Difficult Purification | 1. Product streaking on silica gel column. 2. Co-elution with triphenylphosphine oxide (from catalyst). | 1. Add 1% triethylamine to the eluent to suppress streaking of amine-containing compounds. 2. Use a different catalyst or perform a pre-purification step to remove phosphorus byproducts. |
Conclusion
2,5-Dibromothiophene-3-carbonitrile stands out as a powerful and adaptable precursor for the synthesis of sophisticated thiophene-based dyes. The palladium-catalyzed Suzuki-Miyaura coupling reaction provides a reliable and high-yielding pathway to functionalize this core. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively design and synthesize novel chromophores with tailored photophysical properties for a wide array of applications, from advanced materials to probes for drug discovery.
References
- New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. (n.d.). SciSpace.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene. (2025). Benchchem.
- Thiophene-Bridged Double D-π-A Dye for Efficient Dye-Sensitized Solar Cell. (n.d.). ACS Publications.
- Synthesis of Novel Ruthenium Dyes with Thiophene or Thienothiophene Substituted Terpyridyl Ligands and Their Characterization. (2013). Taylor & Francis Online.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). [No Source Found].
- D-π-A Organic Dyes Derived from Indacenodithiophene Core Moiety for Efficient Dye-Sensitized Solar Cells. (n.d.). RSC Publishing.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
- D-π-A organic dyes based on thiophene and selenophene for dye-sensitized solar cells: Unveiling the effect of selenophene on photovoltaic performance. (n.d.). ResearchGate.
- Synthesis of Novel Ruthenium Dyes with Thiophene or Thienothiophene Substituted Terpyridyl Ligands and Their Characterization. (2013). ResearchGate.
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). [No Source Found].
- Thiophene-Based Dyes for Probing Membranes. (n.d.). The Royal Society of Chemistry.
- Analyses of Thiophene-Based Donor–Acceptor Semiconducting Polymers toward Designing Optical and Conductive Properties: A Theoretical Perspective. (n.d.). ACS Publications.
- Theoretical studies on D-A-π-A and D-(A-π-A)2 dyes with thiophene-based acceptor for high performance p-type dye-sensitized solar cells. (n.d.). ResearchGate.
- What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. (n.d.). [No Source Found].
- Thiophene(110-02-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supplementary Information. (n.d.). [No Source Found].
- Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. (2025). Benchchem.
- Fig. 4 UV-Vis absorption and fluorescence, under l exc = 480 nm (A) and... (n.d.). ResearchGate.
- Thiophene-Based Compounds. (n.d.). MDPI.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- Ultraviolet–Visible and Fluorescence Spectroscopy. (n.d.). ResearchGate.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). [No Source Found].
- Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. (n.d.). [No Source Found].
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. (n.d.). [No Source Found].
-
1 H solution NMR spectra of (a) thiophene[16]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. Retrieved January 15, 2026, from
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PubMed Central.
- Tuning Photophysical Properties of Donor/Acceptor Hybrid Thin- Film via Addition of SiO 2 /TiO 2 Nanocomposites. (2021). MDPI.
- Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach. (n.d.). [No Source Found].
- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate.
- Photophysical Properties of Donor–Acceptor−π Bridge–Acceptor Sensitizers with a Naphthobisthiadiazole Auxiliary Acceptor: Toward Longer-Wavelength Access in Dye-Sensitized Solar Cells. (2022). ResearchGate.
- Suzuki Coupling. (n.d.). SynArchive.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). [No Source Found].
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- 1. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. home.sandiego.edu [home.sandiego.edu]
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- 11. researchgate.net [researchgate.net]
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- 15. drawellanalytical.com [drawellanalytical.com]
- 16. rose-hulman.edu [rose-hulman.edu]
2,5-Dibromothiophene-3-carbonitrile: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Advantage of the Thiophene Scaffold
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of approved drugs. Among these, the thiophene ring has emerged as a "privileged scaffold," owing to its unique electronic properties and its ability to engage in a wide range of chemical transformations. This allows for the facile generation of diverse compound libraries with a high degree of structural complexity. 2,5-Dibromothiophene-3-carbonitrile, in particular, represents a highly versatile and strategically functionalized building block for the synthesis of a new generation of therapeutic agents. Its two bromine atoms at the 2- and 5-positions provide orthogonal handles for selective functionalization through various cross-coupling reactions, while the nitrile group at the 3-position can be elaborated into a variety of other functional groups or serve as a key pharmacophoric element. This application note will provide a comprehensive overview of the synthesis, reactivity, and diverse applications of 2,5-Dibromothiophene-3-carbonitrile in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Reactivity
2,5-Dibromothiophene-3-carbonitrile is a crystalline solid with a molecular weight of 266.94 g/mol . The presence of two bromine atoms and a nitrile group on the thiophene ring significantly influences its reactivity. The electron-withdrawing nature of the nitrile group and the bromine atoms makes the thiophene ring susceptible to nucleophilic attack, while the bromine atoms themselves are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This dual reactivity is the cornerstone of its utility as a medicinal chemistry building block.
Table 1: Physicochemical Properties of 2,5-Dibromothiophene-3-carbonitrile
| Property | Value |
| Molecular Formula | C₅HBr₂NS |
| Molecular Weight | 266.94 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 95-99 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF) |
Synthesis of 2,5-Dibromothiophene-3-carbonitrile
The synthesis of 2,5-Dibromothiophene-3-carbonitrile is typically achieved through the direct bromination of 3-cyanothiophene. The α-positions (2 and 5) of the thiophene ring are highly activated towards electrophilic substitution, allowing for a regioselective dibromination.
Protocol 1: Synthesis of 2,5-Dibromothiophene-3-carbonitrile
Materials:
-
3-Cyanothiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanothiophene (1.0 eq) in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,5-Dibromothiophene-3-carbonitrile as a crystalline solid.
Key Synthetic Transformations and Protocols
The true power of 2,5-Dibromothiophene-3-carbonitrile as a building block lies in its ability to undergo a variety of selective cross-coupling reactions. The differential reactivity of the bromine atoms at the 2- and 5-positions can often be exploited to achieve sequential and site-selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 2,5-Dibromothiophene-3-carbonitrile, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Caption: Suzuki-Miyaura Coupling Workflow
Protocol 2: Mono-arylation of 2,5-Dibromothiophene-3-carbonitrile via Suzuki Coupling
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Cross-Coupling
The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is often complementary to the Suzuki coupling, with a different substrate scope and tolerance for functional groups.
Caption: Stille Coupling Workflow
Protocol 3: Stille Coupling of 2,5-Dibromothiophene-3-carbonitrile
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-Dibromothiophene-3-carbonitrile (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove tin byproducts and isolate the desired product. A fluoride wash (e.g., with aqueous KF) can also be effective in removing tin residues.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the introduction of primary and secondary amines onto the thiophene core.[2] This is particularly valuable for the synthesis of kinase inhibitors, where an amino group often serves as a key hydrogen bond donor.
Caption: Buchwald-Hartwig Amination Workflow
Protocol 4: Buchwald-Hartwig Amination of 2,5-Dibromothiophene-3-carbonitrile
Materials:
-
2,5-Dibromothiophene-3-carbonitrile
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cs₂CO₃ (1.5 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add 2,5-Dibromothiophene-3-carbonitrile (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry
The 2,5-disubstituted-3-cyanothiophene scaffold is a prominent feature in a variety of biologically active molecules, particularly in the realm of oncology and inflammation.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The thiophene scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors:
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A number of thiophene-based compounds have been reported as potent VEGFR-2 inhibitors. For instance, derivatives of 2,5-disubstituted-3-cyanothiophene can be elaborated to mimic the binding mode of known VEGFR-2 inhibitors, with the thiophene core acting as a scaffold to position key pharmacophoric groups.
Table 2: Examples of Thiophene-Based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase | Reported IC₅₀ |
| Thieno[3,2-d]pyrimidines | EGFR | 10-100 nM |
| Aminothiophene derivatives | VEGFR-2 | 50-200 nM |
| Thiophene carboxamides | JNK | 100-500 nM |
Note: The IC₅₀ values are representative and can vary depending on the specific compound and assay conditions.
Caption: Mechanism of Action of Thiophene-based VEGFR Inhibitors
G Protein-Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning of receptor function.[3] Thiophene-based compounds have been explored as allosteric modulators for various GPCRs. The rigid thiophene core can serve as a scaffold to orient substituents in a precise three-dimensional arrangement, allowing for specific interactions with allosteric binding pockets.
Safety and Handling
2,5-Dibromothiophene-3-carbonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Brominated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2,5-Dibromothiophene-3-carbonitrile is a highly valuable and versatile building block for medicinal chemistry. Its well-defined reactivity in a range of robust cross-coupling reactions, coupled with the potential for further elaboration of the nitrile group, provides medicinal chemists with a powerful tool for the rapid generation of diverse and complex molecular scaffolds. The demonstrated success of thiophene-based compounds as kinase inhibitors and GPCR modulators highlights the significant potential of derivatives of 2,5-Dibromothiophene-3-carbonitrile in the development of novel therapeutics for a wide range of diseases.
References
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 3(26), 4173–4176. [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
-
Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH. [Link]
-
De, S. K., Barile, E., Chen, V., Stebbins, J. L., Cellitti, J. F., Machleidt, T., ... & Pellecchia, M. (2011). Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Allosteric modulation of G protein-coupled receptors: a novel approach for the treatment of central nervous system disorders. Neuropharmacology, 98, 2-15. [Link]
Sources
Application Note & Protocol: Reductive Electropolymerization of 2,5-Dibromothiophene-3-carbonitrile
A Senior Application Scientist's Guide to Synthesizing Poly(thiophene-3-carbonitrile) via Nickel-Catalyzed Dehalogenative Polycondensation
Introduction and Scientific Context
Polythiophenes are a cornerstone class of conducting polymers, with applications spanning organic electronics, sensors, and bio-interfacing materials. The functionalization of the thiophene ring, particularly at the 3-position, allows for the fine-tuning of the polymer's electronic and physical properties. Poly(thiophene-3-carbonitrile) is of particular interest due to the electron-withdrawing nature of the nitrile group, which can modulate the polymer's bandgap and charge transport characteristics.
However, the synthesis of this polymer presents a unique challenge when starting from a 2,5-dihalogenated monomer like 2,5-Dibromothiophene-3-carbonitrile. Standard oxidative electropolymerization, which relies on coupling at the vacant and highly reactive 2- and 5-positions, is not feasible.[1] Instead, a specialized approach is required: reductive electropolymerization .
This application note provides a comprehensive protocol for the synthesis of poly(thiophene-3-carbonitrile) films via an electrochemically-driven, nickel-catalyzed dehalogenative polycondensation.[2] This method leverages a negative potential to drive a catalytic cycle where C-Br bonds are reductively cleaved and C-C bonds are formed, offering a direct and elegant route to the desired polymer architecture directly on an electrode surface.
The Core Mechanism: Nickel-Catalyzed Reductive Coupling
The polymerization does not proceed by direct oxidation of the monomer. Instead, it relies on a catalytic cycle initiated by the electrochemical reduction of a nickel(II) precatalyst to a highly reactive nickel(0) species.[3] The applied negative potential serves as the "reductant," continuously regenerating the active catalyst at the electrode surface.
The key steps of the catalytic cycle are:
-
Catalyst Activation: The Ni(II) complex is electrochemically reduced to the active Ni(0) state at the working electrode surface.
-
Oxidative Addition: The Ni(0) species inserts into the carbon-bromine bond of a monomer molecule, forming an organonickel(II) intermediate.
-
Chain Propagation: This intermediate reacts with another monomer unit, coupling them together and extending the polymer chain.
-
Reductive Elimination: The newly formed C-C bond between thiophene units leads to the reductive elimination of the nickel catalyst, which is then ready to be electrochemically reactivated for the next cycle.
This process, known as catalyst-transfer polycondensation, allows for the controlled growth of the polymer film from the electrode surface.
Caption: Catalytic cycle for reductive electropolymerization.
Experimental Design: Apparatus and Reagents
This protocol requires standard electrochemical equipment and adherence to air-free techniques due to the sensitivity of the organometallic intermediates.
3.1. Required Apparatus
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (volume 10-25 mL)
-
Working Electrode (WE): Glassy Carbon (GC) disc (recommended), Platinum (Pt), or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/AgCl (in 3M NaCl) or a non-aqueous Ag/Ag⁺ reference electrode
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or Schlenk line for solution preparation
-
Standard laboratory glassware, sonicator
3.2. Reagents and Materials
| Reagent | Acronym / Formula | Supplier Example | Purity / Grade | Purpose |
| 2,5-Dibromothiophene-3-carbonitrile | C₅HBr₂NS | Sigma-Aldrich | >97% | Monomer |
| Nickel(II) bromide 2,2'-bipyridine complex | NiBr₂(bpy) | Strem Chemicals | >98% | Catalyst Precursor |
| Tetrabutylammonium tetrafluoroborate | TBABF₄ | Sigma-Aldrich | Electrochemical Grade, >99% | Supporting Electrolyte |
| N,N-Dimethylformamide | DMF | Acros Organics | Anhydrous, <50 ppm H₂O | Solvent |
| Acetonitrile | ACN | Sigma-Aldrich | Anhydrous, <50 ppm H₂O | Rinsing Solvent |
| Argon or Nitrogen | Ar / N₂ | Airgas | High Purity (99.998%) | Inert Atmosphere |
Detailed Step-by-Step Protocol
Causality Note: The success of this experiment hinges on maintaining a strictly anhydrous and oxygen-free environment. Water and oxygen will quench the active catalyst and organometallic intermediates, preventing polymerization.
Part A: Solution Preparation (Inert Atmosphere)
-
Environment: Perform all solution preparation steps inside a glove box or using Schlenk line techniques.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous DMF or dispense from a solvent purification system.
-
Electrolyte Solution: In a volumetric flask, prepare a 0.1 M solution of TBABF₄ in anhydrous DMF. This is your stock electrolyte solution.
-
Polymerization Solution:
-
To a 10 mL volumetric flask, add the appropriate mass of 2,5-Dibromothiophene-3-carbonitrile to achieve a final concentration of 10 mM.
-
Add the appropriate mass of the NiBr₂(bpy) catalyst to achieve a final concentration of 1-2 mM (a 1:5 or 1:10 catalyst-to-monomer ratio).
-
Dissolve the solids and bring the flask to the 10 mL mark using the 0.1 M TBABF₄/DMF stock solution.
-
Gently mix until all components are fully dissolved. This final solution is light-sensitive and should be used promptly.
-
Part B: Electrode Preparation and Cell Assembly
-
Working Electrode Cleaning:
-
GC/Pt: Polish the electrode surface with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water, then with acetone, and finally with acetonitrile. Dry under a stream of inert gas.
-
ITO: Sonicate the substrate sequentially in detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry under a stream of inert gas.
-
-
Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is placed close to the working electrode surface.
-
Transfer the prepared polymerization solution (from Part A, step 4) into the cell.
-
Seal the cell and begin purging the solution and headspace with inert gas (Ar or N₂). Continue a gentle purge for at least 15-20 minutes before starting the experiment. Maintain a blanket of inert gas over the solution throughout the polymerization.
-
Part C: Electropolymerization via Cyclic Voltammetry (CV)
-
Potentiostat Setup: Connect the electrodes to the potentiostat (WE, CE, RE).
-
CV Parameters: Configure the software with the parameters outlined in the table below. The key is to scan to a sufficiently negative potential to initiate the reduction of the Ni(II) catalyst.
| Parameter | Recommended Value | Rationale / Causality |
| Technique | Cyclic Voltammetry (CV) | Allows for controlled deposition and in-situ monitoring of the process. The potential is repeatedly swept, ensuring continuous activation of the catalyst at the electrode surface. |
| Initial Potential (Eᵢ) | 0.0 V vs. Ag/AgCl | A neutral starting point where no reaction is expected. |
| Vertex Potential 1 (Eᵥ₁) | -2.2 V vs. Ag/AgCl | This negative potential is required to reduce the Ni(II) precatalyst to the active Ni(0) species.[4] The exact value may need slight optimization. |
| Vertex Potential 2 (Eᵥ₂) | 0.0 V vs. Ag/AgCl | Sweeping back to the initial potential completes the cycle. |
| Scan Rate (ν) | 50 - 100 mV/s | A moderate scan rate that balances film growth rate with the kinetics of the catalytic reaction. |
| Number of Cycles | 10 - 20 cycles | The thickness of the polymer film is proportional to the number of cycles. More cycles will produce a thicker, more visible film. |
| Equilibration Time | 5 seconds | Allows the system to stabilize before the potential sweep begins. |
-
Execution:
-
Start the experiment. You should observe a cathodic (negative current) wave in the first scan, corresponding to the reduction and activation of the Ni(II) catalyst.
-
On subsequent scans, you may observe the growth of new redox peaks associated with the deposited polymer film, and the overall current in the voltammogram should increase with each cycle as the electroactive polymer accumulates.
-
A colored film (often dark red to black in its neutral state) should become visible on the working electrode surface.
-
Part D: Post-Polymerization Handling and Characterization
-
Rinsing: After the final cycle, disconnect the cell. Carefully remove the working electrode and rinse it thoroughly with fresh, anhydrous acetonitrile or DMF to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of inert gas.
-
Electrochemical Characterization: Place the modified electrode in a fresh electrochemical cell containing monomer-free electrolyte solution (0.1 M TBABF₄ in DMF or ACN). Run a CV scan (e.g., from -0.5 V to +1.5 V) to observe the p-doping (oxidation) and n-doping (reduction) behavior of the newly synthesized polymer film. This confirms the successful deposition of an electroactive material.
-
Further Analysis: The film can be further characterized by techniques such as UV-Vis and FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) to study its optical properties, chemical structure, and surface morphology.
Experimental Workflow Diagram
Caption: Workflow for Ni-catalyzed reductive electropolymerization.
References
-
Engle, K. M., & Tour, J. M. (2012). Polythiophene synthesis of high molecular weight with nickel catalyst. Beilstein Journal of Organic Chemistry, 8, 1946-1952.
-
Schopf, G., & Koßmehl, G. (1997). Electropolymerization of Thiophenes. Advances in Polymer Science, 129, 1-165.
-
An, T., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5953-5984.
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(11), 1573-1575.
-
Wang, X., et al. (2022). Nickel catalyzed multicomponent stereodivergent synthesis of olefins enabled by electrochemistry, photocatalysis and photo-electrochemistry. Nature Communications, 13(1), 3307.
-
Zotti, G., et al. (1995). Mechanism of the polymerization of thiophene. Advanced Materials, 7(1), 48-51.
-
Mori, A., & Shibuya, Y. (2014). Dehalogenative/halogen dance polymerization of 2,5-dibromothiophene. Synlett, 25(11), 1487-1490.
-
Shibuya, Y., & Mori, A. (2014). Polythiophene synthesis via halogen dance. Chemical Communications, 50(70), 10058-10060.
-
Knochel, P., & Krasovskiy, A. (2011). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroaryl-Magnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 45(36), 6036-6039.
-
Qi, L. P., et al. (2023). Recent Advance in Electrochemical Dehalogenative Deuteration. Journal of Electrochemistry, 29(10), 2310002.
-
Li, P. F., et al. (2023). Recent Advance in Electrochemical Dehalogenative Deuteration. Journal of Electrochemistry, 29(10), 2310002.
-
Frense, D., et al. (2023). Thin Polymer Films by Oxidative or Reductive Electropolymerization and Their Application in Electrochromic Windows and Thin-Film Sensors. Molecules, 28(2), 883.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromothiophene-3-carbonitrile
Welcome to the technical support center for the purification of 2,5-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,5-Dibromothiophene-3-carbonitrile?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common contaminants may include:
-
Isomeric Byproducts: Depending on the regioselectivity of the bromination reaction, you may have isomers such as 2,4-dibromothiophene-3-carbonitrile or 4,5-dibromothiophene-3-carbonitrile.
-
Under- or Over-brominated Species: Monobrominated thiophene precursors or tribrominated thiophenes can be present if the reaction stoichiometry and conditions are not precisely controlled.
-
Residual Brominating Reagents: Traces of N-bromosuccinimide (NBS) or elemental bromine can persist, often imparting a yellow or brownish color to the crude product.[1]
-
Starting Materials: Unreacted 3-cyanothiophene or its precursors may be present.
-
Solvent Residues: Solvents used in the reaction or work-up can be retained in the crude solid.
Q2: My crude product is a dark oil or a sticky solid. How should I proceed?
A2: An oily or intractable crude product often suggests the presence of significant impurities or residual solvent. Before attempting a purification method like recrystallization, it is advisable to perform a preliminary purification. A short plug of silica gel filtration can be effective. By dissolving the crude material in a minimal amount of a relatively non-polar solvent (like dichloromethane or toluene) and passing it through a small pad of silica, you can often remove baseline impurities and colored contaminants.[2]
Q3: Is 2,5-Dibromothiophene-3-carbonitrile stable during purification?
A3: Brominated thiophenes can be susceptible to degradation, especially under certain conditions.[1] The carbon-bromine bond can be labile, and the compound may be sensitive to heat and light. It is advisable to minimize exposure to high temperatures and to store the purified compound in a cool, dark place. When performing column chromatography, be aware that silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[1]
Troubleshooting Purification Methods
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system where 2,5-Dibromothiophene-3-carbonitrile is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Solvent Selection for Recrystallization
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.5 | A good starting point for many organic solids. |
| Ethanol/Water | Mixed | Variable | The addition of water as an anti-solvent can induce crystallization.[4] |
| Toluene/Hexane | Mixed | Variable | A non-polar system that can be effective for aromatic compounds.[4] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be a good choice for compounds with nitrile groups.[5] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. | Re-heat the mixture and add more of the "good" solvent to increase the solubility.[6] |
| No Crystal Formation | The solution is not supersaturated, or the compound is too soluble. | Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling for a longer period. If these fail, partially evaporate the solvent to increase the concentration. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crop of crystals. Optimize the initial solvent volume in subsequent attempts.[6] |
| Crystallization is Too Rapid | The solution is too concentrated, leading to the trapping of impurities. | Add a small amount of additional hot solvent to the dissolved sample before cooling to slow down the crystallization process.[6] |
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities by passing them through a stationary phase (typically silica gel) with a mobile phase (eluent).[7]
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Preparation: Pack a column with silica gel as a slurry in a non-polar solvent.
-
Sample Loading: Dissolve the crude 2,5-Dibromothiophene-3-carbonitrile in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Eluent System Selection for Column Chromatography
| Eluent System (v/v) | Polarity | Comments |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for a wide range of compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity. |
| Hexane/Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Toluene/Hexane | Low | Can be effective for aromatic compounds, offering different selectivity compared to ester-based systems. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate eluent system or column overloading. | Optimize the eluent system using TLC to achieve a good separation of spots. Ensure the amount of crude material is appropriate for the column size. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent, or it is degrading on the silica gel. | Increase the polarity of the eluent. If degradation is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.[2] |
| Streaking of Spots on TLC | The compound is acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[7] |
| Colored Impurities Co-elute | The impurity has a similar polarity to the product. | If the colored impurity is residual bromine, a wash with a dilute solution of sodium thiosulfate during the work-up can be effective.[8] |
Identifying and Managing Common Impurities
A key aspect of successful purification is understanding the potential impurities. For 2,5-Dibromothiophene-3-carbonitrile, a common synthetic route involves the bromination of 3-cyanothiophene. This can lead to a mixture of brominated products.
Analytical Techniques for Purity Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample and can be used to resolve closely related impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.
If isomeric impurities are difficult to separate by chromatography or recrystallization, a chemical purification strategy might be considered. For instance, selective reactions that target a specific isomer could be employed, followed by a purification step to remove the reacted byproduct.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Decision workflow for selecting an initial purification method.
Caption: Troubleshooting common issues in recrystallization.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (1994).
-
University of California, Los Angeles. Recrystallization. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
- Google Patents. (2011).
-
Lab Manager. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Google Patents. (2011).
-
Boron Molecular. (n.d.). Choosing the Right Dibromo Thiophene: A Guide for Material Scientists. [Link]
-
IntechOpen. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. [Link]
-
ResearchGate. (2022). (PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. [Link]
-
National Institutes of Health. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Semantic Scholar. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]
-
MDPI. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
MySkinRecipes. (n.d.). 2,5-Dibromothiophene-3-carboxylic acid. [Link]
-
National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. (2012). Halogenated Heterocycles as Pharmaceuticals. [Link]
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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 9. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Dibromothiophene-3-carbonitrile
Welcome to the technical support center for the synthesis of 2,5-dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.
The synthesis of 2,5-dibromothiophene-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common approach involves the bromination of a 3-substituted thiophene precursor. This guide will focus on the challenges and side reactions associated with this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,5-dibromothiophene-3-carbonitrile?
A1: The most prevalent and logical synthetic strategy is the direct bromination of 3-cyanothiophene. This approach is favored due to the commercial availability of the starting material. The electron-withdrawing nature of the nitrile group at the 3-position deactivates the thiophene ring but directs the incoming bromine electrophiles to the vacant α-positions (2 and 5).
An alternative, though less direct, route could involve the palladium-catalyzed cyanation of 2,3,5-tribromothiophene. However, this method requires the synthesis of the tribrominated starting material and can present its own set of challenges related to catalyst stability and reaction selectivity.
Q2: What are the primary challenges in the bromination of 3-cyanothiophene?
A2: The primary challenges in this electrophilic aromatic substitution are:
-
Regiocontrol: While the nitrile group directs bromination to the 2 and 5 positions, the formation of isomeric side products, such as 2,4-dibromothiophene-3-carbonitrile, can occur.
-
Over-bromination: The reaction can be difficult to stop at the desired dibromination stage, leading to the formation of tribromothiophene derivatives.
-
Reaction Rate: The electron-withdrawing nitrile group significantly deactivates the thiophene ring, making the reaction slower and often requiring harsher conditions compared to the bromination of unsubstituted thiophene. This can, in turn, lead to more side reactions.[1][2]
Q3: Which brominating agent is best for this synthesis?
A3: The choice of brominating agent is critical. While elemental bromine (Br₂) in a suitable solvent like acetic acid can be effective, it is highly reactive and can lead to over-bromination and the formation of HBr as a corrosive byproduct.[3]
N-Bromosuccinimide (NBS) is often the preferred reagent for controlled bromination of thiophenes. It is a solid, easier to handle than liquid bromine, and the reaction can often be performed under milder conditions, which can improve selectivity and reduce the formation of side products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material and, if available, a standard of the desired product, you can determine the consumption of the starting material and the formation of the product and any major side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,5-dibromothiophene-3-carbonitrile via the bromination of 3-cyanothiophene.
Issue 1: Low Yield of the Desired 2,5-Dibromo Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. 2. Elevate Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. 3. Use a Catalyst: For Br₂ bromination, a Lewis acid catalyst like FeCl₃ can be used, though it may decrease selectivity. | The electron-withdrawing nitrile group deactivates the thiophene ring, slowing down the electrophilic substitution. More forcing conditions may be necessary to drive the reaction to completion. |
| Formation of Mono-brominated Intermediates | 1. Increase Stoichiometry of Brominating Agent: Ensure at least two equivalents of the brominating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary. 2. Stepwise Addition: Consider a two-step, one-pot approach where the first equivalent of the brominating agent is added, the reaction is allowed to proceed, and then the second equivalent is introduced. | The first bromination at one of the α-positions will further deactivate the ring, making the second bromination slower. Ensuring sufficient brominating agent and adequate reaction time is crucial. |
| Product Loss During Workup/Purification | 1. Optimize Extraction: Ensure the correct pH during aqueous workup to keep the product in the organic phase. 2. Gentle Purification: Use a suitable stationary phase and eluent system for column chromatography to effectively separate the product from impurities without significant loss. Silica gel is a common choice. | 2,5-Dibromothiophene-3-carbonitrile is a relatively polar molecule. Improper workup or purification conditions can lead to significant product loss. |
Issue 2: Presence of Significant Impurities
| Impurity Type | Identification | Prevention and Removal | Underlying Mechanism |
| Isomeric Dibromo Products (e.g., 2,4-dibromo) | GC-MS and ¹H NMR spectroscopy. The aromatic proton signals will have different coupling patterns and chemical shifts. | Prevention: - Use a less reactive brominating agent like NBS. - Perform the reaction at lower temperatures. Removal: - Careful column chromatography. Isomer separation can be challenging due to similar polarities. | While the 5-position is electronically favored for the second bromination, some substitution can occur at the 4-position, especially under harsh reaction conditions. |
| Tribrominated Thiophenes | GC-MS will show a higher molecular weight corresponding to the addition of a third bromine atom. | Prevention: - Use a precise stoichiometry of the brominating agent (2.0 equivalents). - Add the brominating agent slowly and at a low temperature to control the reaction. | The product, 2,5-dibromothiophene-3-carbonitrile, still has a vacant position (the 4-position) that can undergo further bromination, particularly if there is an excess of the brominating agent or if the reaction temperature is too high. |
| Unreacted Starting Material (3-cyanothiophene) | TLC or GC-MS analysis of the crude product. | See "Incomplete Reaction" under Issue 1 . | Insufficient reaction time, temperature, or amount of brominating agent. |
Experimental Protocols & Methodologies
Illustrative Protocol for the Synthesis of 2,5-Dibromothiophene-3-carbonitrile
Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.
Materials:
-
3-Cyanothiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanothiophene (1.0 eq) in DMF or acetic acid.
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add NBS (2.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2,5-dibromothiophene-3-carbonitrile as a solid.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Side Product Formation
The following diagram illustrates the expected electrophilic aromatic substitution pathway for the bromination of 3-cyanothiophene and the formation of potential side products.
Caption: Bromination of 3-cyanothiophene pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
-
Shono, K., Sumino, Y., Tanaka, S., Tamba, S., & Mori, A. (n.d.). Polythiophene Synthesis via Halogen Dance. S1 Supporting Information. [Link]
- Process for preparing thiophene derivatives. (n.d.).
-
Krasowska, D., Karpowicz, R., & Drabowicz, J. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... ResearchGate. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). ACS Publications. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(2), 202–205. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (n.d.). Wiley Online Library. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. dspace.mit.edu. [Link]
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045–1046. [Link]
-
3-bromothiophene. (n.d.). Organic Syntheses. [Link]
-
Tsuzuki, H., et al. (1993). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Collections | Kyushu University Library. [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (n.d.). ResearchGate. [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122. [Link]
-
Van den Broeck, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
- Improved process for side-chain bromination of alkyl-benzenes. (n.d.).
-
Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (n.d.). The Royal Society of Chemistry. [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. (n.d.). ResearchGate. [Link]
-
2,5-Dibromo-3-dodecyl-thiophene. (n.d.). SpectraBase. [Link]
-
Khan, K. M., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5203–5217. [Link]
- A method of controlling the bromination of thiophene derivatives. (n.d.).
-
Bridges, C. R., et al. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a... The Royal Society of Chemistry. [Link]
-
What is the order of the reactivity of the compound towards electrophilic substitution reaction? (n.d.). Quora. [Link]
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Technical Support Center: Enhancing the Solubility of 2,5-Dibromothiophene-3-carbonitrile-Based Polymers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-Dibromothiophene-3-carbonitrile-based polymers. The inherent rigidity of the polythiophene backbone, combined with the strong dipole-dipole interactions from the pendant nitrile group, frequently leads to significant solubility challenges.[1] This guide provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you overcome these hurdles and achieve successful experimental outcomes.
Troubleshooting Guide: From Synthesis to Solution
This section addresses specific problems you may encounter during your workflow. The solutions are presented in a question-and-answer format, explaining the scientific rationale behind each strategic choice.
Question 1: My polymer is precipitating out of the solution during the polymerization reaction. What's causing this and how can I prevent it?
Answer: This is a classic sign that the growing polymer chains have reached a molecular weight at which they are no longer soluble in the reaction solvent.[2][3] The combination of increasing chain length and strong intermolecular forces from the π-conjugated backbone and nitrile groups leads to aggregation and precipitation.
Immediate Troubleshooting Steps:
-
Switch to a Higher-Boiling Point Solvent: The initial solvent may be inadequate for the higher molecular weight species.[2] Transitioning to a solvent with better solvation power for conjugated polymers is critical.
-
Rationale: Solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), o-dichlorobenzene (ODCB), or 1,2,4-trichlorobenzene have higher boiling points and are often more effective at solvating rigid polymer backbones, keeping them in solution as they grow.
-
-
Increase Reaction Temperature: In general, polymer solubility increases with temperature.[4][5]
-
Rationale: Increased thermal energy helps overcome the intermolecular forces (like π-π stacking and dipole-dipole interactions) that favor aggregation, allowing solvent molecules to better solvate the polymer chains.[5][6] Be mindful of potential side reactions or solvent degradation at excessive temperatures.
-
-
Reduce Monomer Concentration: High concentrations can accelerate aggregation and precipitation.
-
Rationale: Lowering the initial monomer concentration increases the volume of solvent per polymer chain, reducing the likelihood of intermolecular interactions that lead to insolubility. Start with a concentration in the 1-5 wt% range.[2]
-
Long-Term Strategy:
-
Incorporate Solubilizing Co-monomers: If you are synthesizing a homopolymer, consider copolymerization. Introducing a different thiophene monomer with bulky or flexible side chains can disrupt the polymer's structural regularity, hindering packing and improving solubility.
Question 2: I've successfully synthesized my polymer, but it's an insoluble powder that I can't process for characterization or device fabrication. What are my options?
Answer: An insoluble final product is a common issue, especially with highly crystalline or high molecular weight conjugated polymers.[7] The key is to disrupt the strong intermolecular forces holding the polymer chains together in the solid state.
Solvent and Temperature-Based Approaches:
-
Systematic Solvent Screening: Do not assume the polymer is completely insoluble. A thorough screening is necessary. The principle of "like dissolves like" is a good starting point; polar polymers are more likely to dissolve in polar solvents.[6][7]
-
Prolonged Heating and Stirring: The dissolution of polymers can be a very slow process, sometimes taking days.[7][8]
-
Use of Additives: In some systems, small amounts of additives can aid dissolution, though this is highly polymer-specific and requires careful screening.
Chemical Modification Approaches:
-
Post-Polymerization Modification (PPM): If the polymer remains insoluble, PPM can be a powerful tool to introduce solubilizing groups without re-running the entire polymerization.[9][10] This strategy involves chemically altering the polymer after it has been synthesized. For instance, if your polymer has reactive sites, you can attach flexible or bulky side chains to improve solubility.[10]
Diagram: Solubility Troubleshooting Workflow
The following workflow provides a logical sequence of steps to address polymer solubility issues.
Caption: A step-by-step workflow for troubleshooting polymer solubility.
Frequently Asked Questions (FAQs)
Q1: How exactly does the nitrile (-CN) group on the thiophene ring affect solubility? The nitrile group is highly polar and electron-withdrawing. This introduces strong dipole-dipole interactions between polymer chains. While this can be beneficial for certain electronic properties, it significantly increases the energy required for solvent molecules to separate the chains, thus decreasing solubility, especially in nonpolar or weakly polar solvents.[1] This effect is compounded by the inherent rigidity and π-π stacking of the polythiophene backbone.
Q2: What is the impact of side-chain architecture on the solubility of these polymers? Side-chain engineering is one of the most effective strategies for tuning polymer solubility.[11][12]
-
Longer Linear Chains: Increasing the length of linear alkyl side chains (e.g., from hexyl to dodecyl) generally enhances solubility by increasing the entropy of mixing and pushing the polymer backbones further apart, which weakens π-π stacking.[11][13]
-
Branched Chains: Introducing branching in the side chains (e.g., 2-ethylhexyl) is highly effective at improving solubility.[13] The bulky, non-planar nature of these chains severely disrupts intermolecular packing and crystallinity.[13]
-
Polar Side Chains: Incorporating polar side chains, such as oligoether groups, can improve solubility in more polar solvents.[14][15] This can be particularly useful for applications requiring processing from less toxic or more environmentally friendly solvents.
Q3: Does molecular weight play a role, and should I aim for a lower molecular weight? Yes, molecular weight is a critical factor. As the molecular weight of a polymer increases, its solubility in a given solvent generally decreases.[4][6][7] Higher molecular weight polymers have more entanglement and a greater number of intermolecular contact points per chain, making them harder to dissolve.[16] While aiming for a lower molecular weight will almost certainly improve solubility, it often comes at the cost of suboptimal electronic or mechanical properties. The goal is to find a balance: a molecular weight that is high enough for the desired application but low enough to ensure processability.
Q4: What are the best practices for heating a polymer solution to aid dissolution? Heating is a common and effective method, but it must be done carefully.[8]
-
Use a sealed vessel to prevent solvent evaporation, especially during prolonged heating.
-
Maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the conjugated polymer, which can be accelerated at higher temperatures.
-
Use vigorous stirring to ensure even heat distribution and to mechanically assist in breaking up polymer aggregates.
-
Do not exceed the thermal stability limit of your polymer. Run a thermogravimetric analysis (TGA) on a small sample beforehand to determine the decomposition temperature.
Diagram: Factors Influencing Polymer Solubility
This diagram illustrates the interplay of key factors that determine the solubility of a conjugated polymer.
Caption: Key intrinsic and extrinsic factors that govern polymer solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically testing the solubility of a new polymer.
Objective: To identify suitable solvents for a 2,5-Dibromothiophene-3-carbonitrile-based polymer.
Materials:
-
Polymer sample (100 mg)
-
Scintillation vials (20 mL) with caps
-
Small magnetic stir bars
-
Hot plate with stirring capabilities
-
Selection of solvents (see table below)
-
Analytical balance
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Chloroform (CF) | 61 | Low | Common solvent for many conjugated polymers.[17] |
| Toluene | 111 | Low | Good starting point for aromatic polymers. |
| Chlorobenzene (CB) | 132 | Medium | Often better than CF for higher MW polymers.[17] |
| o-Dichlorobenzene (ODCB) | 180 | Medium | Excellent for dissolving rigid backbones. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Strong polar aprotic solvent, effective for polar groups.[2] |
| Dimethylformamide (DMF) | 153 | High | Another powerful polar aprotic solvent. |
Procedure:
-
Preparation: Place 5 mg of the polymer into six separate, labeled scintillation vials. Add a small stir bar to each.
-
Solvent Addition: Add 1 mL of a different solvent to each vial, corresponding to the labels. This creates a 5 mg/mL (0.5 wt%) mixture.
-
Room Temperature Test: Cap the vials tightly and stir vigorously at room temperature for 24 hours. Visually inspect for dissolution. Note any swelling, formation of a gel, or partial dissolution.
-
Heating Test: For any samples that did not fully dissolve, place them on a hot plate and increase the temperature to 80-100°C (or ~30°C below the solvent's boiling point).
-
Prolonged Heating: Continue stirring at the elevated temperature for another 24 hours.
-
Observation: After cooling to room temperature, visually inspect the vials again. A fully dissolved polymer will result in a clear or uniformly colored, transparent solution with no visible particulates.
-
Validation: Filter the best-looking solution through a 0.45 µm PTFE syringe filter. If the solution passes through without significant clogging and the filtrate is not colorless (assuming the polymer is colored), it is a strong indication of true dissolution.
References
- Li, W., et al. (2020). Post-polymerization modification via the Biginelli reaction to prepare water-soluble polymer adhesives. RSC Publishing.
- BenchChem. (2025). Harnessing the Power of Side-Chains: A Comparative Guide to Engineering Polythiophene Properties. BenchChem.
- Gbahode, G., et al. (2018). Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. ResearchGate.
- Choi, M. H., et al. (2015). Effect of side chains on solubility and morphology of poly(benzodithiohene-alt-alkylbithiophene) in organic photovoltaics. Journal of Industrial and Engineering Chemistry.
- Davidson, E. C., et al. (2024). Impact of Side-Chain Polarity and Symmetry on the Structure and Properties of Acyclic Dioxythiophene Polymers. National Institutes of Health.
- Aghunor, A. I., et al. (2023). Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene. ACS Applied Electronic Materials.
- Riebel, M., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons.
- Lee, H., et al. (2024). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials.
- Aghunor, A. I., et al. (2023). Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene. PMC - NIH.
- MDPI. (2022). Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. MDPI.
- Quora. (2021). What various factors affect the solubility of polymers?. Quora.
- BenchChem Technical Support Team. (2025). troubleshooting poor solubility of 1,2,4,5-Benzenetetramine-based polymers. BenchChem.
- Park, K. SOLUBILITY OF POLYMERS. Kinam Park.
- Nguyen, T., et al. (2024). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films. ResearchGate.
- Polymer Science Learning Center. SOLUBILITY. Polymer Science Learning Center.
- Johansson, E. (2020). Synthesis and Investigation of nitrile containing polymers derived from lignin. DiVA.
- Reddit. (2021). Troubleshooting step growth polymerization. Reddit.
- Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
- ResearchGate. (2024). Impact of molecular weight on the solubility parameters of poly(3-hexylthiophene). ResearchGate.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Dibromothiophene-3-carbonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2,5-Dibromothiophene-3-carbonitrile. This substrate presents unique challenges due to its electronic properties and the presence of two distinct reactive sites. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate your cross-coupling reactions successfully.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 2,5-Dibromothiophene-3-carbonitrile?
The primary challenges stem from the electronic nature of the substrate and controlling selectivity:
-
Electronic Asymmetry: The electron-withdrawing nitrile group (-CN) at the 3-position significantly influences the electron density of the thiophene ring. This deactivates the adjacent C-Br bond at the C2 position and activates the C-Br bond at the C5 position towards oxidative addition by a Pd(0) catalyst.[1] This inherent asymmetry can be exploited for selective mono-functionalization but makes di-substitution more challenging.
-
Catalyst Deactivation: Electron-deficient heteroaromatics can sometimes be challenging substrates that may require more robust catalyst systems to achieve good yields and avoid catalyst decomposition.
-
Selectivity Control: Achieving selective mono-substitution at either the C2 or C5 position, or achieving clean di-substitution, requires careful tuning of reaction conditions, including the choice of catalyst, ligand, base, and temperature.[2]
Q2: Which cross-coupling reaction is the best starting point: Suzuki, Stille, or Sonogashira?
The "best" reaction depends on your specific target molecule, functional group tolerance, and scalability considerations.
-
Suzuki-Miyaura Coupling: This is often the preferred starting point due to the low toxicity of boronic acid reagents and their byproducts.[3][4] It generally shows high functional group tolerance and is robust. For your substrate, a standard catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ or K₂CO₃ is a reliable initial choice.[2][5]
-
Stille Coupling: This reaction offers excellent functional group tolerance and typically proceeds under neutral, base-free conditions.[6] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks, especially in a pharmaceutical development context.[7][8]
-
Sonogashira Coupling: This is the go-to method for introducing alkyne moieties. A key challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling), which is often promoted by the copper(I) co-catalyst.[9][10] Copper-free protocols can mitigate this issue.
Q3: How do I control for mono- versus di-substitution?
Controlling selectivity is a matter of tuning reactivity.
-
For Mono-substitution (at C5): Leverage the higher reactivity of the C5-Br bond. Use milder reaction conditions: lower temperatures (e.g., 60-80 °C), a less active catalyst system, and approximately one equivalent of the coupling partner.[2]
-
For Di-substitution: Harsher conditions are required to activate the less reactive C2-Br bond. This typically involves higher temperatures (e.g., 90-110 °C), a more robust catalyst/ligand system (see Q4), and an excess of the coupling partner (>2 equivalents).[5]
Q4: What is the role of the ligand, and which ones should I consider?
The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[11][12] The choice of ligand directly impacts the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[13]
-
For General Screening: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a workhorse catalyst where the triphenylphosphine ligands are pre-coordinated. It's an excellent starting point for many reactions.[2][5]
-
For Challenging Couplings (e.g., activating the C2-Br bond): Sterically bulky, electron-rich phosphine ligands are highly effective.[11][13] They increase the electron density on the palladium center, promoting oxidative addition into the C-Br bond.[11] Consider ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr.[13][14] These are often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Modern palladium precatalysts, which incorporate these ligands, are even more efficient at generating the active LPd(0) species.
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion.
This is the most common issue and can have several root causes. A systematic approach is key.
-
Possible Cause: Inefficient generation of the active Pd(0) catalyst.
-
Suggested Solution: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced to Pd(0) in situ.[15] This process can be inefficient. Switch to a Pd(0) source like Pd(PPh₃)₄ or, even better, a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst). These are designed for reliable and rapid generation of the active catalyst.
-
-
Possible Cause: Poor quality or impure reagents.
-
Suggested Solution: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Assess the purity of your 2,5-Dibromothiophene-3-carbonitrile and coupling partner.
-
-
Possible Cause: The reaction conditions are too mild.
-
Possible Cause: The chosen ligand is not suitable.
-
Suggested Solution: If triphenylphosphine is not effective, move to a more electron-rich and sterically bulky ligand like XPhos or P(t-Bu)₃.[11] These ligands accelerate the rate-limiting oxidative addition step.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: I am seeing significant amounts of homocoupling byproduct.
Homocoupling occurs when two molecules of the organometallic reagent (e.g., boronic acid or organostannane) couple with each other.
-
Possible Cause (Suzuki): The presence of oxygen in the reaction mixture.
-
Suggested Solution: Oxygen can promote the oxidative homocoupling of boronic acids, especially when using a Pd(II) precatalyst.[15] Ensure all reagents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Possible Cause (Stille): Competing reaction pathway.
-
Suggested Solution: Homocoupling of the organostannane is a known side reaction in Stille couplings.[8] It can sometimes be suppressed by optimizing the Pd/ligand ratio or by adding a copper(I) co-catalyst, although this can also introduce other complications.
-
-
Possible Cause (Sonogashira): Glaser coupling.
Problem 3: The reaction mixture turns black.
This typically indicates the precipitation of palladium black, a sign of catalyst decomposition.
-
Possible Cause: The ligand is not robust enough to stabilize the palladium nanoparticles.
-
Suggested Solution: The formation of palladium black means the active, soluble catalyst is crashing out of solution. Switch to a more sterically bulky ligand that can better stabilize the palladium center and prevent agglomeration. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are excellent choices.[13]
-
-
Possible Cause: The reaction temperature is too high for the chosen catalyst system.
-
Suggested Solution: Some catalyst systems are not stable at high temperatures. If you observe decomposition, try running the reaction at a slightly lower temperature or switch to a more thermally stable catalyst, such as a palladacycle precatalyst.[17]
-
Problem 4 (Stille Coupling): I can't remove the tin byproducts from my product.
Organotin byproducts are notoriously difficult to remove and are toxic.
-
Suggested Solution 1: Fluoride Wash: After the reaction, quench the mixture and perform an aqueous workup. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion complexes with the tin byproducts, forming insoluble salts that can often be removed by filtration.
-
Suggested Solution 2: Chromatography: Tin byproducts can sometimes be removed by flash chromatography on silica gel. It can be helpful to treat the crude material with a small amount of triethylamine in the eluent or to use basic alumina.[7]
| Problem Summary | Probable Cause(s) | Recommended Solution(s) |
| Low/No Conversion | Inactive catalyst, poor reagents, mild conditions | Use Pd(0) precatalyst, ensure pure/degassed reagents, increase temperature, use bulky/electron-rich ligand. |
| Homocoupling | Oxygen contamination, inherent side reaction | Rigorously degas all components, consider copper-free Sonogashira protocol.[10] |
| Mixture Turns Black | Catalyst decomposition | Switch to a more sterically bulky/stabilizing ligand (e.g., XPhos, NHC), use a palladacycle precatalyst.[13][17] |
| Tin Byproduct Removal | High polarity/solubility of tin salts | Wash organic phase with aqueous KF, use specialized chromatography techniques.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution
This protocol is a robust starting point for achieving di-arylation of 2,5-Dibromothiophene-3-carbonitrile.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL). The solvent should be degassed beforehand by bubbling argon through it for at least 30 minutes.
-
Reaction: Stir the reaction mixture vigorously at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from procedures used for similar 2,5-dibromothiophene substrates.[5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Stille Coupling
This protocol provides a starting point for Stille coupling, which avoids a strong base.
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 2,5-Dibromothiophene-3-carbonitrile (1.0 mmol) and the organostannane reagent (2.2 mmol).
-
Solvent and Catalyst Addition: Add anhydrous, degassed toluene (10 mL). Add the palladium catalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%). Alternatively, use Pd(PPh₃)₄ (2-5 mol%).[16]
-
Additives (Optional): In some cases, the addition of copper(I) iodide (CuI) can accelerate the reaction.[18]
-
Reaction: Seal the tube and stir the reaction mixture at 90-110 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of KF, stir for 30 minutes, and then filter through celite. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
This protocol is adapted from general Stille reaction procedures.[16]
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: While not directly in search results, this is a foundational review. A provided search result on ligands for heteroaryl chlorides is also relevant.) Retrieved from a general search on the topic.[14]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6410-6431.[13]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link][7]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link][18]
-
Shahzad, K., Nazir, S., Al-Rashida, M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2977.[5][19]
-
Diccianni, J. B., & Diao, T. (2019). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 52(5), 1337–1348.[11]
-
Novi, M. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Doctoral dissertation). Retrieved from [Link][12]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link][20]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link][8]
-
Rizwan, K., Basha, F. Z., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.[1][21]
-
Shahzad, K., Nazir, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5216.[2][4][22]
-
ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link][23]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link] (Note: Direct link to supporting info may vary, linking to abstract).[16]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][15]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21, 5236-5243.
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link][24]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link][25]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link][26]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link][27]
-
Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.[28][29]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link][30]
-
Valdés-Tresanco, M. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467.[3]
-
D'agosto, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12, 8924-8935.[31][32]
-
Fondjo, E. S., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(10), 90-101.[33]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link][9]
-
Serafim, R. A., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1157-1171.[34]
-
Eid, E. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (Master's thesis, KAUST). Retrieved from [Link][35]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][17]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link][36]
-
Journal of the American Chemical Society. (2024). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Retrieved from [Link][37]
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- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 37. pubs.acs.org [pubs.acs.org]
Technical Support Center: Debromination of 2,5-Dibromothiophene-3-carbonitrile
Welcome to the technical support center for the debromination of 2,5-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this selective debromination reaction, ensuring successful and reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
The selective monodebromination of 2,5-Dibromothiophene-3-carbonitrile to yield 2-Bromo-3-cyanothiophene is a nuanced organometallic transformation. Success hinges on precise control of reaction parameters. This section addresses common issues encountered during the experiment.
Issue 1: Incomplete Reaction or Low Yield of 2-Bromo-3-cyanothiophene
A frequent challenge is the incomplete consumption of the starting material or a lower-than-expected yield of the desired product. This can often be traced back to several key factors related to the organolithium reagent and reaction conditions.
Potential Causes and Solutions:
-
Inaccurate Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents like n-butyllithium (n-BuLi) can vary. It is crucial to accurately determine the molarity of the n-BuLi solution via titration before use.[1][2] A common method involves titration against a known concentration of a non-volatile acid, such as diphenylacetic acid.
-
Suboptimal Reaction Temperature: Lithium-halogen exchange is a rapid reaction, but maintaining a very low temperature (typically -78 °C) is critical to prevent side reactions.[3][4] Temperatures above this can lead to decomposition of the lithiated intermediate or reaction with the solvent.[1] Ensure your cooling bath is well-maintained throughout the addition of n-BuLi and the subsequent quenching step.
-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to air and moisture.[5] Any contamination will quench the reagent, reducing its effective concentration and leading to incomplete reactions. All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[1][3] Proper Schlenk line or glovebox techniques are essential.
-
Insufficient Reaction Time: While the lithium-halogen exchange is fast, allowing the reaction to stir for a sufficient period (typically 30-60 minutes) at low temperature ensures complete formation of the lithiated species before quenching.[3]
Troubleshooting Workflow for Low Yield ```dot graph Low_Yield_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Start [label="Low Yield or\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Titrate [label="Verify n-BuLi\nConcentration (Titration)", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Check Reaction\nTemperature (-78 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Ensure Rigorous\nInert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Time [label="Optimize Reaction\nTime (30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Titrate [label="Is reagent\nconcentration accurate?"]; Titrate -> Temp [label="Yes"]; Titrate -> Start [label="No, retitrate\nand repeat"]; Temp -> Inert [label="Yes"]; Temp -> Start [label="No, adjust cooling\nand repeat"]; Inert -> Time [label="Yes"]; Inert -> Start [label="No, improve drying/\npurging and repeat"]; Time -> Success [label="Yes"]; Time -> Start [label="No, adjust time\nand repeat"]; }
Sources
Technical Support Center: Large-Scale Synthesis of 2,5-Dibromothiophene-3-carbonitrile
Welcome to the technical support center for the large-scale synthesis of 2,5-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and scalable process.
Introduction: A Strategic Approach to a Challenging Synthesis
The synthesis of 2,5-Dibromothiophene-3-carbonitrile is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity on a large scale. The most logical and commonly adaptable synthetic route involves a three-stage process:
-
Gewald Aminothiophene Synthesis: Formation of a 2-aminothiophene-3-carbonitrile precursor.[1][2]
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of the thiophene ring.
-
Sandmeyer Reaction: Conversion of the 2-amino group to a bromo group to yield the final product.[3]
Each of these stages presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address these challenges in a question-and-answer format to provide clear and actionable solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to addressing specific problems you may encounter during the synthesis of 2,5-Dibromothiophene-3-carbonitrile.
Stage 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Precursor
Problem 1: Low or No Yield of the 2-Aminothiophene Precursor.
Question: My Gewald reaction is failing to produce the desired 2-aminothiophene-3-carbonitrile, or the yield is significantly lower than expected. What are the potential causes and how can I rectify this?
Possible Causes and Solutions:
-
Purity of Reagents: The Gewald reaction is sensitive to the purity of the starting materials. Ensure your aldehyde/ketone, active methylene nitrile (e.g., malononitrile), and elemental sulfur are of high purity. Impurities can lead to unwanted side reactions and inhibit the desired condensation.[4]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Common bases include morpholine, triethylamine, or diethylamine.[5] An insufficient amount of base will result in incomplete reaction, while an excess can promote side reactions. It is crucial to optimize the base stoichiometry for your specific substrates.
-
Reaction Temperature: The initial Knoevenagel condensation is often exothermic.[1] On a large scale, inadequate temperature control can lead to runaway reactions and the formation of byproducts. A gradual addition of reagents and efficient cooling are essential. Conversely, if the reaction is sluggish, gentle heating might be necessary to initiate the reaction. Microwave irradiation has also been shown to improve yields and reduce reaction times in some cases.[1]
-
Sulfur Solubility and Reactivity: Elemental sulfur has limited solubility in many organic solvents. Ensure vigorous stirring to maintain a good suspension. The particle size of the sulfur can also play a role; finer powder will have a larger surface area and may react more readily.
Problem 2: Formation of a Complex Mixture of Byproducts.
Question: My reaction mixture is showing multiple spots on TLC, indicating the formation of several byproducts alongside my desired 2-aminothiophene. How can I improve the selectivity of the reaction?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: As mentioned, temperature control is paramount. Overheating can lead to the decomposition of intermediates or the formation of polysulfides.[6] A careful optimization of the reaction temperature and time is necessary.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. While alcohols like ethanol are common, for some substrates, a more polar aprotic solvent like DMF might be beneficial.[4] However, be aware that solvent choice can also affect the solubility of byproducts, complicating purification.
-
Order of Addition: The order in which the reagents are added can impact the outcome. Generally, pre-mixing the aldehyde/ketone and the active methylene nitrile before the addition of sulfur and base is a good starting point.
Stage 2: Regioselective Bromination at the 5-Position
Problem 3: Poor Regioselectivity During Bromination.
Question: I am attempting to brominate the 2-aminothiophene-3-carbonitrile at the 5-position, but I am getting a mixture of mono- and di-brominated products, or bromination at other positions. How can I achieve better control over the regioselectivity?
Possible Causes and Solutions:
-
Choice of Brominating Agent: The reactivity of the brominating agent is key. While elemental bromine can be used, it is highly reactive and can lead to over-bromination, especially on an activated ring system like a 2-aminothiophene.[7] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[8]
-
Reaction Conditions: The reaction temperature and solvent can significantly influence the selectivity. Performing the reaction at low temperatures (e.g., 0°C to -20°C) can help to control the reactivity of the brominating agent. The choice of solvent can also play a role in modulating the reactivity.
-
Protecting Groups: If achieving high selectivity remains a challenge, consider protecting the amino group. An acetyl or other suitable protecting group can deactivate the ring slightly and direct the bromination to the desired position. The protecting group can then be removed in a subsequent step.
Stage 3: Sandmeyer Reaction for the 2-Amino to 2-Bromo Conversion
Problem 4: Incomplete Diazotization or Uncontrolled Decomposition of the Diazonium Salt.
Question: During the Sandmeyer reaction, I am observing incomplete conversion of the starting amine or the formation of tar-like substances, suggesting the diazonium salt is unstable. How can I improve this critical step?
Possible Causes and Solutions:
-
Temperature Control: The formation and reaction of diazonium salts are highly temperature-sensitive. The diazotization step (reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid) must be carried out at low temperatures, usually between 0-5°C, to prevent the premature decomposition of the diazonium salt.[3][9]
-
Acid Concentration: A sufficient excess of strong acid (e.g., HBr) is necessary to ensure the complete formation of nitrous acid and to maintain a low pH, which stabilizes the diazonium salt.
-
Slow and Controlled Addition: The sodium nitrite solution should be added slowly and sub-surface to the acidic solution of the amine to prevent localized overheating and the evolution of nitrogen oxides.
-
Purity of Starting Material: Any residual impurities from the previous steps can interfere with the diazotization process. Ensure the 2-amino-5-bromothiophene-3-carbonitrile is of high purity.
Problem 5: Low Yield of the Final 2,5-Dibromothiophene-3-carbonitrile Product.
Question: The final Sandmeyer reaction is giving me a low yield of the desired product. What are the key factors to optimize?
Possible Causes and Solutions:
-
Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuBr).[3] The quality and activity of the catalyst are crucial. Ensure you are using a fresh, high-purity catalyst. In some cases, the in-situ preparation of the copper(I) catalyst can be beneficial.
-
Reaction Quenching and Work-up: The work-up procedure is critical for isolating the product. Ensure that any excess nitrous acid is quenched (e.g., with urea) before raising the temperature. The product is often isolated by extraction, and care must be taken to avoid losses during this process.
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo side reactions, such as dimerization to form biaryl compounds.[3] Optimizing the reaction conditions, such as the concentration of the diazonium salt and the catalyst, can help to minimize these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the large-scale synthesis of 2,5-Dibromothiophene-3-carbonitrile?
A1: Several safety hazards need to be managed:
-
Gewald Reaction: The reaction can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent a runaway reaction. Hydrogen sulfide, a toxic and flammable gas, can be a byproduct. The reaction should be conducted in a well-ventilated area.
-
Bromination: Elemental bromine is highly corrosive, toxic, and volatile. Handle it with appropriate personal protective equipment (PPE) in a fume hood. NBS is a safer alternative but should still be handled with care.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. They should always be prepared and used in solution at low temperatures. Nitrogen oxides, which are toxic, can be evolved during the reaction.
Q2: How can I effectively monitor the progress of each reaction step?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of all three stages of the synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of byproducts.
Q3: What are the recommended purification methods for the intermediates and the final product?
A3:
-
Intermediates: The 2-aminothiophene precursor can often be purified by recrystallization. If necessary, column chromatography can be used, but be aware that some thiophene derivatives can be unstable on silica gel.[4]
-
Final Product: 2,5-Dibromothiophene-3-carbonitrile is typically a solid and can be purified by recrystallization from a suitable solvent system. For very high purity requirements, column chromatography or preparative HPLC may be necessary.
Q4: Are there any "green chemistry" considerations for this synthesis?
A4: While this synthesis involves hazardous reagents, some green chemistry principles can be applied:
-
Solvent Selection: Choose solvents with a lower environmental impact where possible.
-
Atom Economy: The Gewald reaction is a multi-component reaction, which generally has good atom economy.[10]
-
Waste Minimization: Careful optimization of reaction conditions to maximize yield and minimize byproduct formation will reduce waste.
Data Summary Table
| Reaction Stage | Key Parameters | Common Issues | Troubleshooting Tips |
| Gewald Synthesis | Reagent Purity, Base, Temperature | Low Yield, Byproducts | Use high-purity reagents, optimize base, control temperature |
| Bromination | Brominating Agent, Temperature | Poor Regioselectivity | Use NBS, low temperature, consider protecting groups |
| Sandmeyer Reaction | Temperature, Acid, Catalyst | Diazonium Instability, Low Yield | Strict temperature control (0-5°C), use fresh Cu(I) catalyst |
Visualizing the Process
Synthetic Pathway
Caption: Proposed synthetic pathway for 2,5-Dibromothiophene-3-carbonitrile.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
-
Dömling, A. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
ResearchGate. (2022). Photoinduced Synthesis and Functionalization of Fused Thiophenes. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
ResearchGate. (2025). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. [Link]
-
ResearchGate. (2024). 2‐Aminothiophenes by Gewald reaction. [Link]
-
Gabriele, B., et al. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. [Link]
-
Coppola, G. M., Damon, R. E., & Yu, H. (1995). Synthesis of Highly Functionalized Thiophenes. 4-Aryl-3-carboxylate Derivatives. Sci-Hub. [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
-
ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with.... [Link]
-
Wang, Z., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Shono, K., et al. (n.d.). S1 Supporting Information Polythiophene Synthesis via Halogen Dance. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]
-
Royal Society of Chemistry. (n.d.). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. [Link]
-
ResearchGate. (2025). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]
Sources
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- 2. Gewald Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 2,5-Dibromothiophene-3-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with 2,5-Dibromothiophene-3-carbonitrile, focusing on the prevention of homo-coupling and other undesirable side reactions.
I. Understanding the Substrate: The Role of the Cyano Group
The presence of the electron-withdrawing cyano (-CN) group at the 3-position of the 2,5-dibromothiophene ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This group enhances the electrophilicity of the thiophene ring, making the carbon-bromine bonds more susceptible to oxidative addition by a palladium(0) catalyst.
Key Reactivity Considerations:
-
Regioselectivity: The cyano group's electron-withdrawing nature is expected to render the C-Br bond at the 5-position more electron-deficient and, therefore, more reactive towards oxidative addition. This generally leads to preferential coupling at the C5 position in mono-arylation reactions.[1][2][3]
-
Increased Propensity for Side Reactions: The enhanced reactivity can also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.
II. Troubleshooting Homo-Coupling in Suzuki-Miyaura Reactions
Homo-coupling of the organoboron reagent is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct and reduced yield of the desired cross-coupled product.
Question: I am observing a significant amount of homo-coupled byproduct from my boronic acid in the Suzuki reaction of 2,5-Dibromothiophene-3-carbonitrile. How can I prevent this?
Answer: The formation of homo-coupled byproducts in Suzuki reactions is often promoted by the presence of oxygen.[4] To minimize this side reaction, a multi-faceted approach focusing on rigorous exclusion of oxygen and optimization of reaction parameters is crucial.
Troubleshooting Workflow: Minimizing Boronic Acid Homo-Coupling
Caption: Troubleshooting workflow for minimizing boronic acid homo-coupling.
Detailed Explanations and Protocols:
-
Rigorous Degassing: Oxygen dissolved in the reaction solvent is a primary culprit for boronic acid homo-coupling.
-
Protocol: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).
-
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for promoting the desired cross-coupling over side reactions.
-
Recommendation: While Pd(OAc)₂ is a common precatalyst, it requires in-situ reduction to Pd(0), which can sometimes be inefficient. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be advantageous.[5][6]
-
Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, outcompeting the homo-coupling pathway. Examples include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).
-
-
Base Selection: The choice and quality of the base are important.
-
Recommendation: Use a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases can sometimes promote side reactions. Ensure the base is anhydrous and finely powdered to ensure reproducibility.[6]
-
-
Temperature Control: Higher temperatures can sometimes favor side reactions.
Optimized Suzuki Coupling Protocol (Mono-arylation at C5)
| Parameter | Recommended Condition | Rationale |
| Substrate | 2,5-Dibromothiophene-3-carbonitrile (1.0 equiv) | |
| Boronic Acid | Arylboronic acid (1.1-1.2 equiv) | A slight excess ensures complete consumption of the thiophene. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable Pd(0) source. |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | Anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Degassed thoroughly before use. |
| Temperature | 90 °C | A good starting point for balancing reaction rate and selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing homo-coupling and catalyst degradation. |
Experimental Procedure:
-
To an oven-dried Schlenk flask, add 2,5-Dibromothiophene-3-carbonitrile, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of argon.
-
Stir the reaction mixture at 90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Troubleshooting Homo-Coupling in Stille Reactions
In Stille coupling, the primary homo-coupling side reaction involves the dimerization of the organostannane reagent.
Question: My Stille reaction with 2,5-Dibromothiophene-3-carbonitrile is producing a significant amount of the organostannane homo-coupled product. What are the likely causes and how can I mitigate this?
Answer: Homo-coupling of organostannanes in Stille reactions can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[7][8] Careful control of the reaction setup and choice of catalyst and additives can suppress this side reaction.
Troubleshooting Workflow: Minimizing Organostannane Homo-Coupling
Caption: Troubleshooting workflow for minimizing organostannane homo-coupling.
Detailed Explanations and Protocols:
-
Catalyst Selection: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources to avoid the initial reaction with the organostannane that can lead to homo-coupling.[9]
-
Ligand Choice: The addition of electron-rich and sterically hindered phosphine ligands can accelerate the desired cross-coupling catalytic cycle.[10]
-
Additives:
-
Copper(I) Iodide (CuI): CuI can act as a co-catalyst, facilitating the transmetalation step and often leading to milder reaction conditions and improved yields.
-
Lithium Chloride (LiCl): LiCl can accelerate the rate of oxidative addition and aid in the transmetalation step by breaking up tin aggregates and forming more reactive organostannane species.
-
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Anhydrous and degassed solvents are essential. Common choices include toluene, DMF, and 1,4-dioxane.[11]
Optimized Stille Coupling Protocol (Mono-arylation at C5)
| Parameter | Recommended Condition | Rationale |
| Substrate | 2,5-Dibromothiophene-3-carbonitrile (1.0 equiv) | |
| Organostannane | Aryl-Sn(n-Bu)₃ (1.1 equiv) | A slight excess is typically used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/P(o-tol)₃ | Pd(0) source is preferred. |
| Solvent | Anhydrous, degassed Toluene or DMF | |
| Additives | CuI (10 mol%) (optional) | Can significantly improve reaction rates. |
| Temperature | 90-110 °C | Stille reactions often require slightly higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Procedure:
-
To a flame-dried Schlenk tube, add 2,5-Dibromothiophene-3-carbonitrile.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous, degassed solvent, followed by the organostannane and any additives (e.g., CuI).
-
Add the palladium catalyst and ligand (if separate) under a positive flow of argon.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and work up as appropriate. A common method to remove tin byproducts is to wash the organic phase with an aqueous solution of KF.[10]
IV. FAQs: Addressing Other Common Issues
Q1: I am observing debromination of my starting material. How can I prevent this?
A1: Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom. It can be promoted by certain bases and protic solvents. To minimize debromination, ensure your solvent is anhydrous and use a non-protic solvent if possible. Using a weaker base, such as K₂CO₃ or Cs₂CO₃, can also help.
Q2: Can the cyano group itself participate in side reactions?
A2: While the cyano group is generally stable under many cross-coupling conditions, it can potentially be involved in side reactions, especially under harsh conditions or with certain catalysts. For instance, palladium catalysts have been known to mediate C-CN bond cleavage, although this is less common in the context of cross-coupling of aryl halides.[12][13] Sticking to the mildest effective reaction conditions is the best strategy to avoid unwanted reactions of the nitrile functionality.
Q3: How can I achieve double coupling to substitute both bromine atoms?
A3: To achieve double coupling, you will need to use a larger excess of the organometallic reagent (e.g., 2.2-2.5 equivalents of boronic acid or organostannane) and potentially a higher catalyst loading and longer reaction time.[5] Stepwise addition of the organometallic reagent can also be a strategy to control the reaction and potentially synthesize unsymmetrical products.
V. References
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Anwar, M. U., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1458. [Link]
-
Ashraf, Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5203–5218. [Link]
-
Ashraf, Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. [Link]
-
Ashraf, Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]
-
Doucet, H., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2239–2247. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Source not specified.
-
Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Doucet, H., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. (n.d.). ResearchGate. [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). University of Northern Colorado.
-
Cosimi, E., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9239–9251. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). Chemical Reviews, 116(10), 5994-6055. [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (n.d.). ResearchGate. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2012). Wiley-VCH.
-
A new palladium catalyst system for the cyanation of aryl chlorides. (n.d.). ResearchGate. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). Molecules, 28(4), 1769. [Link]
-
Direct catalytic cross-coupling of organolithium compounds. (2013). Nature, 497(7450), 470–474. [Link]
-
Green carbon–carbon homocoupling of terminal alkynes by a silica supported Cu(ii)-hydrazone coordination compound. (2017). Dalton Transactions, 46(36), 12086–12093. [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
- 12. nva.sikt.no [nva.sikt.no]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Condition Optimization for Stille Coupling of 2,5-Dibromothiophene-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Stille cross-coupling reaction involving 2,5-Dibromothiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile C-C bond-forming reaction. As an electron-deficient and di-halogenated substrate, 2,5-Dibromothiophene-3-carbonitrile presents unique challenges and opportunities for optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common issues and maximize your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Stille coupling of 2,5-Dibromothiophene-3-carbonitrile?
The main challenges stem from the electronic nature of the substrate and the presence of two bromine atoms. The electron-withdrawing nitrile group deactivates the thiophene ring, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich thiophenes.[1] Furthermore, controlling the reaction to achieve selective mono-substitution at either the C2 or C5 position, versus di-substitution, requires careful control over stoichiometry and reaction conditions. Side reactions, such as the homocoupling of the organostannane reagent, are also a common concern.[2]
Q2: Which palladium catalyst source, Pd(0) or Pd(II), is recommended for this reaction?
For this substrate, starting with a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally the preferred strategy.[3][4] The active catalyst in the Stille cycle is the Pd(0) species.[5] While Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, they must be reduced in situ to Pd(0). This reduction step can sometimes contribute to side reactions, including the homocoupling of the organostannane partner.[3] Using a direct Pd(0) source provides a more controlled initiation of the catalytic cycle.
Q3: How do I select the optimal ligand for coupling with an electron-deficient thiophene?
Ligand selection is critical and must balance the conflicting electronic requirements of the catalytic cycle's key steps.[6]
-
Oxidative Addition: This step is favored by electron-rich ligands that enhance the electron density at the palladium center.
-
Transmetalation and Reductive Elimination: These steps are often favored by more electron-deficient ligands.
For challenging substrates like this, bulky, electron-rich phosphine ligands such as Tri(tert-butyl)phosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands (e.g., SPhos, XPhos) often accelerate the coupling and improve yields by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.[3][7][8] While standard ligands like Triphenylphosphine (PPh₃) can be effective, they may require higher temperatures or result in lower yields.[3] Triphenylarsine (AsPh₃) has also been shown to be a highly effective ligand, sometimes outperforming phosphines.[9]
Q4: What is the function of additives like Copper(I) Iodide (CuI) and Lithium Chloride (LiCl)?
Additives can dramatically improve reaction rates and yields.
-
Copper(I) Iodide (CuI): CuI is a powerful co-catalyst that can accelerate the reaction by a factor of >10³.[6] The prevailing theory is that the copper center engages in transmetalation with the organostannane to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[6][9] This is particularly useful for sluggish coupling partners.
-
Lithium Chloride (LiCl): In polar solvents like DMF or NMP, LiCl is known to be a strong rate accelerant.[4][6] It is thought to facilitate the dissociation of the halide from the palladium center during the catalytic cycle and can help to stabilize key intermediates.[6]
Q5: How can I control the reaction to favor mono-arylation over di-arylation?
Achieving selective mono-substitution on a di-halogenated substrate requires exploiting the potential differences in reactivity between the C2 and C5 positions and careful control of reaction parameters. While specific reactivity data for this exact substrate is sparse, in related 3-substituted-2,5-dibromothiophenes, the C5-Br bond is often more reactive towards cross-coupling than the C2-Br bond.[10]
To favor mono-arylation:
-
Stoichiometry: Use a slight excess of the 2,5-Dibromothiophene-3-carbonitrile (e.g., 1.2-1.5 equivalents) relative to the organostannane reagent (1.0 equivalent).
-
Temperature and Time: Run the reaction at the lowest effective temperature and carefully monitor its progress by TLC or GC-MS. Stop the reaction as soon as the starting organostannane is consumed to prevent the second coupling from occurring.
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the desired product.
This is a common issue that can be traced back to several root causes. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Catalyst Activity: Palladium catalysts, especially phosphine-ligated ones, can degrade over time. Use a freshly opened bottle or a catalyst stored properly in a glovebox. Consider switching to a more robust, electron-rich, and bulky ligand that can better stabilize the active palladium complex.[3][7]
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure your 2,5-Dibromothiophene-3-carbonitrile and organostannane are pure. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
-
Reaction Conditions: If conversion is low at a given temperature, try incrementally increasing it (e.g., in 10-20 °C steps). A solvent screen (e.g., Toluene vs. DMF vs. Dioxane) is also highly recommended, as solvent polarity can significantly impact the reaction.[11] If these measures fail, the introduction of an additive like CuI is a powerful next step.[9]
Problem: I am observing significant homocoupling of my organostannane reagent.
Homocoupling (R²-SnR₃ + R²-SnR₃ → R²-R²) is a primary competing side reaction.[6]
Solutions:
-
Use a Pd(0) Source: As mentioned, Pd(II) pre-catalysts can sometimes promote homocoupling during the in situ reduction step. Switching to a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this.[3]
-
Strictly Anaerobic Conditions: Oxygen can facilitate homocoupling pathways. Ensure all reagents, solvents, and the reaction flask are rigorously purged with an inert gas (Argon or Nitrogen).[3]
-
Lower the Temperature: High reaction temperatures can favor homocoupling. Try running the reaction at a lower temperature for a longer duration.[3]
-
Additives: The addition of a copper(I) co-catalyst can sometimes suppress homocoupling by providing a more efficient pathway for the desired cross-coupling.[12]
Problem: How do I effectively remove the toxic organotin byproducts after the reaction?
Organotin byproducts (e.g., Bu₃SnBr) are toxic and must be carefully removed from your final product.[2][6]
Proven Methods:
-
Aqueous Potassium Fluoride (KF) Wash: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it one or more times with a 1M aqueous solution of KF. The fluoride ions have a very high affinity for tin and will precipitate the tin byproducts as insoluble and easily filtered solids (R₃SnF).[2]
-
Chromatography: If residual tin compounds remain, they can often be removed via column chromatography on silica gel. It is often beneficial to pre-treat the silica by slurrying it in the eluent containing a small amount of triethylamine (~2-5%), which can help prevent the tin byproducts from streaking down the column.[2]
Data Presentation: Optimization Parameters
The following table summarizes key parameters and their expected effects, providing a logical framework for your optimization experiments.
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| Pd Source (2 mol%) | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd(0) sources (B, C) are often preferred to minimize homocoupling. Pd₂(dba)₃ (B) requires an external ligand. Pd(PPh₃)₄ (C) is a reliable, pre-ligated Pd(0) catalyst.[3][4] |
| Ligand (4-8 mol%) | PPh₃ | P(o-tol)₃ | AsPh₃ | PPh₃ is standard. Bulky, electron-rich ligands like P(o-tol)₃ often improve rates for challenging substrates. AsPh₃ can be a highly effective alternative.[3][9] |
| Additive | None | CuI (10 mol%) | LiCl (3 equiv.) | No additive provides a baseline. CuI is a potent rate accelerator.[6] LiCl is effective in polar solvents like DMF.[4] |
| Solvent | Toluene | Dioxane | DMF | Toluene is a common non-polar choice. Dioxane and DMF are more polar options that can enhance solubility and reaction rates. All must be anhydrous and degassed.[11][13] |
| Temperature | 80 °C | 100 °C | 110 °C | Start lower to minimize side reactions. Increase temperature to drive sluggish reactions to completion. Monitor for decomposition at higher temperatures.[5] |
Experimental Protocol: Optimized Stille Coupling
This protocol provides a robust starting point for the mono-arylation of 2,5-Dibromothiophene-3-carbonitrile.
Reaction Scheme: Br-Thiophene(CN)-Br + R-Sn(Bu)₃ --[Pd catalyst]--> Br-Thiophene(CN)-R + Bu₃SnBr
Materials:
-
2,5-Dibromothiophene-3-carbonitrile (1.2 equiv.)
-
Organo(tributyl)stannane (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 2,5-Dibromothiophene-3-carbonitrile, Pd₂(dba)₃, and P(o-tol)₃.[5]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Add the organostannane reagent to the reaction mixture via syringe.[5]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-16 hours.[13]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic phase twice with a 1M aqueous solution of KF. Stir each wash vigorously for at least 30 minutes. A precipitate should form.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts.
-
Wash the remaining organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
References
-
Stille reaction. In: Wikipedia; 2023. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications (RSC Publishing). [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
The Stille Reaction. Myers Group, Harvard University. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate. [Link]
-
4-Methoxy-4'-nitrophenyl. Organic Syntheses. [Link]
-
Stille-Coupling Reaction. LNG Chemical Sciences. [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. RSC Publishing. [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. PubMed Central. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. ResearchGate. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. National Institutes of Health. [Link]
Sources
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- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lnigchrm.in [lnigchrm.in]
- 12. Stille Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Electrochemical Properties of Polymers from 2,5-Dibromothiophene-3-carbonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is paramount for advancing novel electronic and biomedical devices. This guide provides an in-depth technical comparison of the electrochemical properties of polymers derived from 2,5-Dibromothiophene-3-carbonitrile, hereafter referred to as poly(thiophene-3-carbonitrile), against two industry-standard conductive polymers: poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) (PEDOT). Our analysis is grounded in experimental data to provide a clear, objective comparison of their performance characteristics.
Introduction to Poly(thiophene-3-carbonitrile)
The monomer, 2,5-Dibromothiophene-3-carbonitrile, offers a unique molecular architecture for the synthesis of functionalized polythiophenes. The presence of the electron-withdrawing nitrile (-CN) group directly on the thiophene ring is anticipated to significantly influence the electronic and, consequently, the electrochemical properties of the resulting polymer. This functionalization can modulate key parameters such as oxidation potential, conductivity, and charge carrier mobility, making it a material of interest for applications requiring tailored electronic characteristics.
The polymerization of 2,5-Dibromothiophene-3-carbonitrile can be achieved through both chemical and electrochemical methods, leading to the formation of poly(thiophene-3-carbonitrile). The nitrile group's impact on the polymer's backbone planarity and interchain interactions ultimately dictates its bulk electrochemical behavior.
Comparative Electrochemical Analysis
To provide a clear performance benchmark, we compare the key electrochemical properties of poly(thiophene-3-carbonitrile) with the widely studied P3HT and the highly conductive PEDOT. It is important to note that direct experimental data for polymers derived specifically from 2,5-Dibromothiophene-3-carbonitrile is limited in publicly accessible literature. Therefore, for some parameters of the nitrile-functionalized polymer, we will reference data from its close structural analog, poly(3-thiopheneacetonitrile), which features the nitrile group separated from the ring by a methylene spacer. This structural difference may lead to variations in the inductive effect of the nitrile group on the thiophene ring.
| Property | Poly(thiophene-3-carbonitrile) / Poly(3-thiopheneacetonitrile) | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Conductivity (S/cm) | Lower (specific values not widely reported, expected to be in the semiconducting range) | 10⁻⁵ to 10¹[1] | 10² to 10³[2][3] |
| Oxidation Onset Potential (V vs. Ag/AgCl) | ~1.82[4] | ~0.5 - 0.8 | ~-0.2 - 0.0 |
| Optical Band Gap (eV) | Not widely reported, expected to be >2.0 | ~1.9 - 2.1[5] | ~1.5 - 1.7 |
| Highest Occupied Molecular Orbital (HOMO) (eV) | Expected to be deeper than P3HT due to -CN group | ~-4.9 to -5.2 | ~-5.0 |
| Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Expected to be lower than P3HT | ~-2.9 to -3.2 | ~-3.5 |
Expert Insights: The strong electron-withdrawing nature of the nitrile group in poly(thiophene-3-carbonitrile) is the primary driver of its distinct electrochemical properties. This functional group lowers the electron density of the thiophene ring, making it more difficult to oxidize. Consequently, a higher oxidation potential is observed compared to P3HT, which possesses an electron-donating alkyl chain. This higher oxidation potential suggests greater environmental stability of the neutral state.
The anticipated lower conductivity of poly(thiophene-3-carbonitrile) compared to P3HT and especially PEDOT can be attributed to potential disruptions in the conjugation along the polymer backbone and less efficient interchain charge hopping due to the polar nitrile groups. However, this semiconducting nature can be advantageous in applications such as organic field-effect transistors (OFETs) where a distinct "off" state is desirable.
PEDOT's exceptionally high conductivity and low oxidation potential stem from the electron-donating ethylenedioxy group, which planarizes the polymer backbone and enhances interchain interactions, facilitating efficient charge transport.[2][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
I. Synthesis of Poly(thiophene-3-carbonitrile) via Electropolymerization
This protocol describes the electrochemical deposition of a poly(thiophene-3-carbonitrile) film onto a working electrode.
Materials:
-
2,5-Dibromothiophene-3-carbonitrile (monomer)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Working Electrode (e.g., Platinum disc, Indium Tin Oxide (ITO) coated glass)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M supporting electrolyte in anhydrous acetonitrile.
-
Dissolve the 2,5-Dibromothiophene-3-carbonitrile monomer in the electrolyte solution to a concentration of 10-50 mM.
-
Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the monomer solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +2.0 V vs. Ag/AgCl) and back. Repeat for a desired number of cycles (e.g., 10-20).[6]
-
A polymer film will gradually deposit on the working electrode surface.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Diagram of Electropolymerization Workflow:
Sources
A Comparative Guide to Catalysts for the Polymerization of 2,5-Dibromothiophene-3-carbonitrile
For researchers, scientists, and professionals in drug development, the synthesis of novel conjugated polymers is a cornerstone of innovation. Poly(3-cyanothiophene)s, derived from monomers such as 2,5-Dibromothiophene-3-carbonitrile, are a class of materials with significant potential in organic electronics and sensor technology due to their unique electronic properties imparted by the electron-withdrawing nitrile group. The choice of catalyst is paramount in controlling the polymerization process, dictating crucial polymer characteristics such as molecular weight, polydispersity, and regioregularity, which in turn govern the material's performance.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the polymerization of substituted thiophenes, with a specific focus on their application to 2,5-Dibromothiophene-3-carbonitrile. We will delve into the mechanistic nuances of each catalytic pathway, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Landscape of Catalytic Polymerization for Substituted Thiophenes
The polymerization of 2,5-dihalothiophenes predominantly relies on transition metal-catalyzed cross-coupling reactions. The most established and effective methods include Nickel-catalyzed Grignard Metathesis (GRIM) polymerization, Palladium-catalyzed Stille polycondensation, and Palladium-catalyzed Suzuki polycondensation. Each method offers a unique set of advantages and challenges, and the optimal choice is often dependent on the specific monomer and desired polymer properties.
The nitrile functionality in 2,5-Dibromothiophene-3-carbonitrile introduces an additional layer of complexity due to its potential to coordinate with the metal center of the catalyst, which can influence catalytic activity and the polymerization mechanism. Therefore, a thorough understanding of the catalyst-monomer interactions is crucial for successful polymer synthesis.
Comparative Performance of Catalytic Systems
While direct comparative studies on the polymerization of 2,5-Dibromothiophene-3-carbonitrile are limited in the public domain, we can extrapolate expected performance based on extensive research on analogous 3-substituted thiophenes. The following table summarizes typical performance metrics for each catalytic system. It is important to note that these values are representative and can be significantly influenced by reaction conditions and the specific ligands employed.
| Catalytic System | Catalyst Example | Typical Monomer | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Regioregularity | Key Advantages | Key Disadvantages |
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | 2,5-dibromo-3-hexylthiophene | >90 | 5 - 70[1] | 1.2 - 1.8[1] | High (>98%) | "Living" chain-growth character, good control over molecular weight.[2] | Requires stoichiometric Grignard reagent, sensitive to functional groups. |
| Stille Polycondensation | Pd(PPh₃)₄, Pd₂(dba)₃ | 2,5-bis(trimethylstannyl)thiophene & 2,5-dibromothiophene derivatives | 70 - 95 | 10 - 100 | 1.5 - 2.5 | Moderate to High | High tolerance to functional groups, commercially available catalysts.[3] | Use of toxic organotin reagents. |
| Suzuki Polycondensation | Pd(PPh₃)₄, Pd(OAc)₂ | Thiophene-2,5-diboronic acid & 2,5-dibromothiophene derivatives | 60 - 90 | 5 - 50 | 1.8 - 3.0 | Moderate | Avoids toxic organotin reagents. | Boronic acids/esters can be unstable, may require more rigorous optimization. |
Mechanistic Insights and Experimental Workflows
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing polymerization reactions. Below, we provide a detailed look at the catalytic cycles for GRIM, Stille, and Suzuki polymerizations, accompanied by standardized experimental protocols.
Nickel-Catalyzed Grignard Metathesis (GRIM) Polymerization
The GRIM method is a powerful chain-growth polymerization that often proceeds in a quasi-"living" manner, allowing for excellent control over molecular weight and the synthesis of block copolymers.[2] The mechanism involves the formation of a Grignard reagent from the dibromothiophene monomer, followed by catalyst-transfer polycondensation.
Experimental Workflow: GRIM Polymerization
Caption: Workflow for GRIM polymerization of 2,5-Dibromothiophene-3-carbonitrile.
Detailed Protocol:
-
Monomer Activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-Dibromothiophene-3-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq.) dropwise. Stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Polymerization: In a separate Schlenk flask, add the Nickel catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 0.01-0.05 eq.). Add the freshly prepared thienyl Grignard reagent solution to the catalyst via cannula. Stir the reaction mixture at room temperature for 2-4 hours. The reaction mixture will typically become more viscous as the polymer forms.
-
Work-up and Purification: Quench the polymerization by slowly adding 5 M hydrochloric acid (HCl). Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash thoroughly with methanol. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform or another suitable solvent and isolated by precipitation into methanol.
Palladium-Catalyzed Stille Polycondensation
Stille polycondensation is a step-growth polymerization that is highly valued for its exceptional tolerance of a wide variety of functional groups.[3] This method involves the coupling of a distannylthiophene derivative with a dibromothiophene derivative.
Experimental Workflow: Stille Polycondensation
Caption: Workflow for Stille polycondensation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-Dibromothiophene-3-carbonitrile (1.0 eq.) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq.) in anhydrous toluene or dimethylformamide (DMF).
-
Catalyst Addition and Polymerization: Add the Palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq.). Degas the reaction mixture by several freeze-pump-thaw cycles. Heat the reaction mixture to 80-110 °C and stir for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into methanol. Filter the crude polymer and wash with methanol. Purify the polymer by Soxhlet extraction using methanol, acetone, and hexanes. The final polymer is then extracted with a suitable solvent and isolated by precipitation.
Palladium-Catalyzed Suzuki Polycondensation
Suzuki polycondensation offers a more environmentally benign alternative to Stille polymerization by avoiding the use of toxic organotin compounds.[4][5] This step-growth polymerization typically involves the coupling of a thiophene diboronic acid or ester with a dibromothiophene.
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki polycondensation.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask, combine 2,5-Dibromothiophene-3-carbonitrile (1.0 eq.), thiophene-2,5-diboronic acid pinacol ester (1.0 eq.), and the Palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), in a mixture of toluene and an aqueous solution of a base (e.g., 2M potassium carbonate or cesium carbonate).
-
Polymerization: Thoroughly degas the biphasic mixture. Heat the reaction to 90-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine. Concentrate the solution and precipitate the polymer into methanol. Collect the polymer by filtration and purify by Soxhlet extraction as described for the other methods.
Conclusion and Future Outlook
The choice of catalyst for the polymerization of 2,5-Dibromothiophene-3-carbonitrile is a critical decision that profoundly impacts the properties of the resulting poly(3-cyanothiophene). Nickel-catalyzed GRIM polymerization stands out for its ability to produce polymers with well-defined molecular weights and high regioregularity, characteristic of a chain-growth mechanism. However, its sensitivity to functional groups may pose challenges with the nitrile moiety.
Palladium-catalyzed Stille and Suzuki polycondensations are robust step-growth methods with broader functional group tolerance. While Stille polymerization is highly efficient, the toxicity of organotin reagents is a significant drawback. Suzuki polymerization offers a safer alternative, though it may require more extensive optimization of reaction conditions.
Future research in this area should focus on developing more robust and functional group tolerant Nickel catalysts for GRIM polymerization of monomers bearing polar substituents. Additionally, the exploration of other cross-coupling reactions, such as direct arylation polymerization, could provide more atom-economical and environmentally friendly routes to poly(3-cyanothiophene)s. As the demand for advanced functional polymers continues to grow, the development of novel and efficient catalytic systems will remain a key driver of innovation in materials science and drug development.
References
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Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-"Living" Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]
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Ali, S., Rasool, N., Hussain, R., Mahmood, T., Ayub, K., & Iqbal, J. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(5), 8459–8474. [Link]
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Jeffries-EL, M., Sauvé, G., & McCullough, R. D. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Advanced Materials, 16(12), 1017-1019. [Link]
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Stefan, M. C., Javier, A. E., & McCullough, R. D. (2012). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry, 3(7), 1683-1692. [Link]
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Rasool, N., Ali, S., Hussain, R., Mahmood, T., Ayub, K., & Iqbal, J. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5214. [Link]
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Wang, C., & Zuo, L. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Petkov, V. (2019). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. [Link]
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Mori, A., & Uchida, S. (2021). Polythiophene synthesis of high molecular weight with nickel catalyst. Journal of Synthetic Organic Chemistry, Japan, 79(1), 2-12. [Link]
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Qiu, Y., & Li, G. (2018). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Unpublished manuscript. [Link]
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Zhang, R., & Li, Y. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Chemical Society Reviews. [Link]
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Li, Y., & Wu, Y. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 6(32), 5795-5804. [Link]
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Rasool, N., Ali, S., Hussain, R., Mahmood, T., Ayub, K., & Iqbal, J. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5214. [Link]
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Li, Y., & Zhang, G. (2024). Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C-H Activation. Organic Letters. [Link]
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O'Brien, M., & Ko, S. (2014). Synthesis of poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization. Journal of Visualized Experiments, (83), e51052. [Link]
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Kim, J. Y., Kim, D. H., & Kim, Y. (2012). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 4(3), 1264–1279. [Link]
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Zhang, G., & Li, Y. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 27(19), 6529. [Link]
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Hallani, R. K., Paulsen, B. D., Petty, A. J., & McCulloch, I. (2021). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. The Journal of Organic Chemistry, 86(15), 10335–10342. [Link]
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Chen, J., & Daugulis, O. (2023). Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes: Short Synthesis of (±)-Echinolactone D. Journal of the American Chemical Society, 145(1), 349–355. [Link]
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Sato, K., & Yokoyama, A. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. Beilstein Journal of Organic Chemistry, 9, 1492–1500. [Link]
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Ogawa, A., & Hirano, K. (2022). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 12(1), 109-114. [Link]
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Mori, A., & Funahashi, M. (2024). Synthesis of head-to-tail-type poly(1,3-phenylene) with high degrees of polymerization catalyzed by Nickel(II). ChemRxiv. [Link]
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Rasool, N., Ali, S., Hussain, R., Mahmood, T., Ayub, K., & Iqbal, J. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202–5214. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel 2,5-Dibromothiophene-3-carbonitrile Derivatives
For researchers, medicinal chemists, and material scientists, the unequivocal structural confirmation of a novel chemical entity is the bedrock of credible research. In the realm of heterocyclic chemistry, 2,5-dibromothiophene-3-carbonitrile and its derivatives are valuable synthons for the development of organic electronics and pharmaceuticals. Their inherent reactivity and potential for regioisomeric impurities necessitate a robust and multi-faceted approach to structural validation. This guide provides an in-depth, comparative framework for the spectroscopic validation of novel derivatives in this class, grounded in the principles of scientific integrity and causality.
The Imperative of Orthogonal Spectroscopic Analysis
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a hypothetical novel derivative, 2,5-dibromo-4-propylthiophene-3-carbonitrile , we will explore how ¹H and ¹³C NMR provide an unambiguous structural fingerprint.
Causality in Experimental Choices for NMR
The choice of solvent, internal standard, and experimental parameters are not arbitrary; they are dictated by the physicochemical properties of the analyte and the information we seek. For our brominated thiophene derivative, deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified novel derivative in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set to encompass a range of 0-10 ppm.
-
Number of Scans: 16-32 scans are usually adequate for a good signal-to-noise ratio.[1]
-
Relaxation Delay: A 1-2 second delay between pulses ensures proper relaxation of the protons.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.[1]
-
Spectral Width: A wider spectral width of 0-220 ppm is necessary to capture all carbon resonances.[2][3]
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[1]
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Comparative Data Analysis
| Spectroscopic Data | Expected for 2,5-dibromo-4-propylthiophene-3-carbonitrile | Comparison with Potential Isomeric Impurity (3,5-dibromo-4-propylthiophene-2-carbonitrile) |
| ¹H NMR (CDCl₃) | Triplet, ~1.0 ppm (3H, -CH₃); Sextet, ~1.7 ppm (2H, -CH₂-); Triplet, ~2.8 ppm (2H, Ar-CH₂-) | Similar alkyl proton signals. The key difference would be the absence of a thiophene ring proton, which would be present in other isomeric arrangements. |
| ¹³C NMR (CDCl₃) | ~14 ppm (-CH₃), ~23 ppm (-CH₂-), ~30 ppm (Ar-CH₂-), ~95 ppm (C-CN), ~110 ppm (C-Br), ~115 ppm (-CN), ~128 ppm (C-Br), ~145 ppm (C-propyl) | Significant differences in the chemical shifts of the thiophene ring carbons due to the different positions of the substituents.[4][5] The chemical shift of the carbon bearing the nitrile group would be particularly diagnostic. |
II. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For our target molecule, the nitrile (C≡N) and the aromatic thiophene ring are key features.
Causality in Experimental Choices for FTIR
The choice of sampling technique depends on the physical state of the sample. For a solid sample, Attenuated Total Reflectance (ATR) is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
Experimental Protocol: FTIR-ATR
-
Background Scan: Obtain a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction.
Comparative Data Analysis
| Vibrational Mode | Expected Frequency (cm⁻¹) for 2,5-dibromo-4-propylthiophene-3-carbonitrile | Comparison with Potential Precursor (2,5-Dibromothiophene) |
| C≡N stretch | 2220-2240 (sharp, medium intensity)[6] | Absent |
| Aromatic C-H stretch | ~3100 (weak) | Present |
| Aliphatic C-H stretch | 2850-2960 | Absent |
| Thiophene ring stretches | 1400-1600[7][8] | Present, but with a different pattern due to the lack of substituents. |
| C-Br stretch | Below 650 (often outside the standard measurement range) | Present |
The presence of a sharp absorption in the 2220-2240 cm⁻¹ region is a strong indicator of the nitrile functional group.[6][9]
III. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For halogenated compounds, the isotopic pattern is a particularly powerful diagnostic tool.
Causality in Experimental Choices for MS
Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[10] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for clearly identifying the molecular ion peak with minimal fragmentation.[10]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph to separate the analyte from any impurities. The GC column and temperature program should be optimized for the compound's volatility.
-
Ionization: The eluting compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV).[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Comparative Data Analysis
| Mass Spectral Feature | Expected for 2,5-dibromo-4-propylthiophene-3-carbonitrile (C₈H₇Br₂NS) | Comparison with a Monobrominated Impurity |
| Molecular Ion (M⁺) | A characteristic cluster of peaks around m/z 323, 325, and 327 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[11] The relative intensities will be approximately 1:2:1. | A cluster of two peaks of roughly equal intensity separated by 2 m/z units.[11] |
| Key Fragmentation Ions | Loss of a bromine atom (M-79/81), loss of the propyl group (M-43).[12][13] | Loss of a bromine atom. |
The isotopic pattern of the molecular ion is a definitive indicator of the number of bromine atoms in the molecule.[11]
IV. UV-Vis Spectroscopy: The Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.
Causality in Experimental Choices for UV-Vis
The choice of solvent is critical as it can influence the position of the absorption maxima (λ_max). A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often a good starting point.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile) in a quartz cuvette.
-
Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
Comparative Data Analysis
| Spectroscopic Data | Expected for 2,5-dibromo-4-propylthiophene-3-carbonitrile | Comparison with 2,5-Dibromothiophene |
| λ_max | The absorption maximum will be influenced by the electronic effects of the nitrile and propyl groups. A bathochromic (red) shift compared to the parent 2,5-dibromothiophene is expected due to the extension of the conjugated system by the nitrile group.[14] | A characteristic λ_max for the dibrominated thiophene core. |
While UV-Vis spectroscopy is less structurally definitive than NMR or MS, it provides valuable information about the electronic nature of the molecule and can be a quick and effective tool for monitoring reactions and assessing purity.
Conclusion: A Symphony of Evidence
The validation of a novel 2,5-dibromothiophene-3-carbonitrile derivative is not a matter of a single "magic bullet" technique. Instead, it is the careful and considered application of multiple, orthogonal spectroscopic methods. Each technique provides a piece of the structural puzzle, and only when all the pieces fit together—when the ¹H and ¹³C NMR confirm the atomic connectivity, the FTIR identifies the key functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the UV-Vis spectrum aligns with the expected electronic properties—can we confidently assert the structure and purity of our novel compound. This rigorous, self-validating approach is the hallmark of sound scientific practice and is essential for the advancement of research in which these valuable compounds are employed.
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A Senior Application Scientist's Guide to the Synthesis of 2,5-Dibromothiophene-3-carbonitrile: A Cost-Benefit Analysis
Introduction to the Synthetic Challenge
The synthesis of 2,5-Dibromothiophene-3-carbonitrile presents an interesting regioselectivity challenge. The thiophene ring is susceptible to electrophilic substitution, preferentially at the 2- and 5-positions. However, the presence of a deactivating, meta-directing cyano group at the 3-position complicates the direct bromination of a simpler precursor. This guide will explore three logical synthetic pathways, each starting from a readily available thiophene derivative. We will dissect each route, considering factors such as the cost of starting materials, reaction efficiency (yield), scalability, and potential hazards.
Route 1: Direct Bromination of 3-Thiophenecarbonitrile
This approach is the most straightforward on paper, involving the direct electrophilic bromination of commercially available 3-thiophenecarbonitrile. The key challenge lies in controlling the regioselectivity of the bromination. The cyano group is strongly deactivating, making the thiophene ring less reactive towards electrophiles. While typically a meta-director on a benzene ring, its influence on the five-membered thiophene ring, which has inherently more reactive α-positions (2 and 5), needs careful consideration.
Reaction Pathway
A Comparative Guide to the Applications of 2,5-Dibromothiophene-3-carbonitrile: A Versatile Building Block in Materials Science and Medicinal Chemistry
Introduction
In the landscape of heterocyclic chemistry, thiophene and its derivatives have emerged as foundational scaffolds for the development of advanced functional materials and pharmacologically active agents. Among these, 2,5-Dibromothiophene-3-carbonitrile stands out as a particularly versatile precursor. The strategic placement of two bromine atoms at the reactive α-positions (2 and 5) facilitates a variety of cross-coupling reactions, making it an ideal monomer for polymerization. Concurrently, the electron-withdrawing nitrile group at the β-position (3) profoundly influences the electronic properties of the thiophene ring, offering a powerful tool for tuning the performance of resulting materials and the biological activity of derivative compounds.
This guide provides an in-depth technical comparison of 2,5-Dibromothiophene-3-carbonitrile with its non-cyanated counterpart, 2,5-Dibromothiophene, and other relevant alternatives. We will explore its applications in organic electronics and medicinal chemistry, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.
Synthesis of 2,5-Dibromothiophene-3-carbonitrile: A Protocol
The synthesis of 2,5-Dibromothiophene-3-carbonitrile is typically achieved through the direct bromination of a suitable thiophene precursor. A common route involves the bromination of 3-thiophenecarbonitrile. The presence of the electron-withdrawing nitrile group deactivates the thiophene ring towards electrophilic substitution, often requiring harsher conditions than the bromination of unsubstituted thiophene.
Experimental Protocol: Bromination of 3-Thiophenecarbonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 3-thiophenecarbonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like chloroform.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The use of NBS is often preferred over liquid bromine for better selectivity and handling.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Dibromothiophene-3-carbonitrile.
Part 1: Applications in Organic Electronics - Crafting High-Performance Conducting Polymers
The primary application of 2,5-Dibromothiophene-3-carbonitrile in materials science is as a monomer for the synthesis of conjugated polymers for organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The nitrile group offers a distinct advantage over the unsubstituted analogue, 2,5-Dibromothiophene, by modulating the polymer's electronic energy levels.
The Causality Behind the Cyano Group's Influence
The electron-withdrawing nature of the nitrile (-CN) group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. A deeper HOMO level is particularly advantageous in OSCs as it leads to a higher open-circuit voltage (Voc), a key parameter in determining the overall power conversion efficiency (PCE).
Comparative Performance in Organic Solar Cells
Recent studies have demonstrated the remarkable potential of polymers derived from 3-cyanothiophene units. When copolymerized with suitable electron-donating monomers, the resulting polymers exhibit enhanced performance in OSCs compared to their non-cyanated counterparts.
| Polymer Donor | Acceptor | HOMO Level (eV) | Bandgap (eV) | PCE (%) | Reference |
| P3HT (from 2,5-dibromo-3-hexylthiophene) | PCBM | ~ -5.0 | ~ 1.9 | ~ 4-5 | General Literature |
| PBCT-2F (contains 3-cyanothiophene) | Y6 | ~ -5.5 | ~ 1.7 | 17.1 | [1] |
| P5TCN-2F (contains 3-cyanothiophene) | Y6 | Deep-lying | - | 16.1 | [2] |
| P5TCN-F25 (contains 3-cyanothiophene) | Y6 | Deep-lying | - | 17.2 | [3] |
This table illustrates the significant improvement in power conversion efficiency (PCE) achieved with polymers incorporating the 3-cyanothiophene unit compared to the widely studied P3HT.
Experimental Protocol: Synthesis of a Poly(3-cyanothiophene) Copolymer via Stille Coupling
This protocol describes a general procedure for the copolymerization of a distannylated comonomer with 2,5-Dibromothiophene-3-carbonitrile.
-
Reaction Setup: In a flame-dried Schlenk flask, add the distannylated comonomer (1 equivalent), 2,5-Dibromothiophene-3-carbonitrile (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Degassing: Add anhydrous and degassed toluene or another suitable aromatic solvent via cannula. Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere (argon or nitrogen) for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform sequential Soxhlet extractions with methanol, hexane, and finally dissolve the polymer in chloroform or chlorobenzene.
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum to obtain the final product.
Caption: Workflow for Stille coupling polymerization.
Part 2: Applications in Medicinal Chemistry - A Scaffold for Bioactive Molecules
The thiophene-3-carbonitrile moiety is a recognized pharmacophore present in numerous biologically active compounds. The nitrile group can act as a hydrogen bond acceptor and can be further transformed into other functional groups, such as amines or carboxylic acids, providing synthetic versatility. The bromine atoms in 2,5-Dibromothiophene-3-carbonitrile serve as handles for introducing diverse substituents through cross-coupling reactions, enabling the generation of libraries of compounds for drug discovery.
Comparative Biological Activities of Thiophene-3-carbonitrile Derivatives
While direct comparative studies starting from 2,5-Dibromothiophene-3-carbonitrile are emerging, the broader class of thiophene-3-carbonitrile derivatives has shown significant potential in various therapeutic areas.
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Thieno[2,3-d]pyrimidines | Anticancer | Fused heterocyclic system | [3] |
| Substituted 2-aminothiophenes | Antimicrobial, Anti-inflammatory | Amino and cyano groups on the thiophene ring | [1] |
| 2,3-Diarylthiophenes | Tubulin polymerization inhibitors (Anticancer) | Aryl groups at positions 2 and 3 |
Experimental Protocol: Synthesis of a 2,5-Disubstituted Thiophene-3-carbonitrile Derivative via Suzuki Coupling
This protocol illustrates how 2,5-Dibromothiophene-3-carbonitrile can be used to synthesize more complex molecules with potential biological activity.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 2,5-Dibromothiophene-3-carbonitrile (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a more active pre-catalyst (e.g., 2-5 mol%), and a base such as potassium carbonate or cesium carbonate (3-4 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly with argon or nitrogen.
-
Coupling Reaction: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave heating can significantly reduce the reaction time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diarylthiophene-3-carbonitrile.
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Safety Operating Guide
2,5-Dibromothiophene-3-carbonitrile proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2,5-Dibromothiophene-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to protect laboratory personnel and the environment.
Hazard Assessment and Identification
Before any handling or disposal, it is crucial to understand the inherent risks associated with 2,5-Dibromothiophene-3-carbonitrile. This compound is a brominated heterocyclic organic molecule, placing it in the category of halogenated organic waste.
Key Hazards:
-
Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
Irritation: Causes serious skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
These hazards necessitate careful handling in a controlled environment, utilizing appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is paramount. The following PPE is mandatory when handling 2,5-Dibromothiophene-3-carbonitrile, particularly during waste consolidation and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and absorption.[3] |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes that can cause serious eye irritation.[2][4] |
| Lab Coat | A fully buttoned, chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5] |
All handling of 2,5-Dibromothiophene-3-carbonitrile, including weighing and preparing for disposal, should be conducted within a functioning chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is the foundation of a safe and compliant disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
2,5-Dibromothiophene-3-carbonitrile must be disposed of as Halogenated Organic Waste .[6][7]
Core Principles of Segregation:
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated solvents.[7][8] Non-halogenated solvents can often be recycled or recovered, a process that is contaminated by the presence of halogens.[7]
-
Avoid Incompatibles: Keep halogenated waste separate from acids, bases, and strong oxidizing agents.[3][9]
-
Dedicated Containers: Use clearly labeled, dedicated containers for halogenated organic waste. These are often provided by your institution's Environmental Health and Safety (EH&S) department and may be color-coded (e.g., white for halogenated solvents).[7]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision workflow for 2,5-Dibromothiophene-3-carbonitrile.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of 2,5-Dibromothiophene-3-carbonitrile waste.
Materials Required:
-
Appropriate PPE (as defined in Section 2)
-
Designated halogenated organic waste container (for solids or liquids, as appropriate)
-
Waste label
-
Chemical fume hood
Procedure:
-
Prepare the Waste Container:
-
Obtain the correct, compatible waste container from your institution's EH&S department. The container must be in good condition with a secure, sealing lid.[3][8]
-
Affix a hazardous waste label to the container before adding any waste.[8] Fill in all required information, including the full chemical name: "2,5-Dibromothiophene-3-carbonitrile". Avoid using abbreviations.
-
-
Consolidate the Waste:
-
Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the designated solid halogenated waste container. Use a spatula or other appropriate tool to avoid creating dust.
-
Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution into the designated liquid halogenated waste container using a funnel.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels used for minor clean-ups) should also be placed in the solid halogenated waste container.
-
-
Secure and Store the Container:
-
Securely close the lid of the waste container. It must be vapor-tight.[8]
-
Wipe the exterior of the container with a damp paper towel to remove any external contamination, and dispose of the towel in the same waste container.
-
Store the sealed container in a designated satellite accumulation area (SAA) or your laboratory's designated waste storage area. This area should be well-ventilated and away from incompatible materials.[3] The container must be stored in secondary containment to prevent spills.
-
-
Arrange for Final Disposal:
Emergency Procedures and Spill Cleanup
Accidents can happen, and preparedness is key.
-
Small Spills (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools and place it in your solid halogenated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
If there is an inhalation hazard, evacuate the entire lab and prevent re-entry.
-
Contact your institution's emergency response team (EH&S or safety office) immediately.[3]
-
Final Disposal Pathway
Once collected by a certified hazardous waste handler, halogenated organic compounds like 2,5-Dibromothiophene-3-carbonitrile are typically disposed of via high-temperature incineration at a licensed facility.[6][10] This method is necessary to ensure the complete destruction of the molecule, preventing its release into the environment. These incinerators are equipped with advanced scrubbing systems to neutralize harmful byproducts like hydrogen bromide.[10][11]
By adhering to these procedures, you ensure a disposal process that is not only compliant with regulations but also fundamentally safe for yourself, your colleagues, and the wider environment.
References
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Bromination Process For Disposal Of Spilled Hazardous Materials . (1983, December). U.S. Environmental Protection Agency. [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
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What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
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2,5-Dibromothiophene PubChem CID 18453 . PubChem. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
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2,3-DIBROMOTHIOPHENE Safety Data Sheet . (2011, February 4). Georganics. [Link]
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Standard Operating Procedure: Bromine . Washington State University. [Link]
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Bromine water - disposal . Chemtalk - Science Forum For Lab Technicians. [Link]
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Safety Data Sheet: 2,3-Dibromothiophene . Chemos GmbH & Co. KG. [Link]
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Hazardous Waste Reduction . University of California, Santa Cruz - Environmental Health and Safety. [Link]
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EPA Hazardous Waste Codes . University of Georgia - Environmental Safety Division. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dibromothiophene-3-carbonitrile
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,5-Dibromothiophene-3-carbonitrile. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every procedure is not just a step to be followed, but a self-validating system rooted in a deep understanding of chemical causality.
A critical first step in ensuring laboratory safety is a thorough review of the substance's specific Safety Data Sheet (SDS). For 2,5-Dibromothiophene-3-carbonitrile, direct toxicological data is not extensively published. Therefore, this guide is built upon a conservative assessment of hazards based on structurally analogous compounds, such as 2,5-dibromothiophene and various brominated thiophene carbonitriles. This approach ensures a high margin of safety.
Hazard Assessment: Understanding the Risks
Based on data from closely related compounds, 2,5-Dibromothiophene-3-carbonitrile should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[1][2][3]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2][4] Prolonged or repeated contact can lead to inflammation, redness, and discomfort.[3]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation upon contact.[1][2][4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2][4] Inhalation of dust or vapors can irritate the respiratory tract.
Given the presence of a nitrile group and bromine atoms, prudence dictates treating this compound with a high degree of caution, as related structures can exhibit significant toxicity if ingested, inhaled, or absorbed through the skin.[2][5]
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting Personal Protective Equipment (PPE), it is crucial to implement a broader safety strategy. The Hierarchy of Controls prioritizes the most effective measures for risk mitigation. PPE, while essential, is the final line of defense when other controls cannot eliminate the hazard.
Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.
For handling 2,5-Dibromothiophene-3-carbonitrile, the most critical control is Engineering : all operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4][6]
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Transfers (<1g) | Tightly fitting safety goggles.[1] | Nitrile or neoprene gloves (double-gloving recommended). | Full-length lab coat, closed-toe shoes.[7] | Not required if performed inside a certified chemical fume hood. |
| Solution Prep & Reaction Setup | Chemical safety goggles and a face shield.[4] | Nitrile or neoprene gloves, changed frequently. | Chemical-resistant apron over a lab coat, closed-toe shoes. | Not required if performed inside a certified chemical fume hood. |
| Large-Scale Work (>5g) or Distillation | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls, closed-toe shoes.[4] | A NIOSH-approved air-purifying respirator with organic vapor cartridges should be on standby for potential breaches in containment.[8][9] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Disposable chemical-resistant coveralls.[10] | NIOSH-approved air-purifying respirator with organic vapor/particulate filters (Type ABEK). |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates, conforming to standards like ANSI Z87.1 or EN166.[6][11]
-
Skin and Body Protection: Wear a flame-resistant lab coat with sleeves fully extended. Always wear closed-toe shoes made of a non-porous material.[7] For tasks with a higher splash risk, supplement with a chemical-resistant apron.
-
Hand Protection: Nitrile gloves are a standard choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific chemical class. When handling the substance, inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[7]
-
Respiratory Protection: All handling of the solid or its solutions should occur within a chemical fume hood to minimize inhalation risk.[9] If a fume hood is not available or in the event of a significant spill, a properly fitted NIOSH-approved respirator is required.[8] Note that facial hair can interfere with a respirator's seal.[10]
Procedural Guidance: Safe Handling and Disposal
Trustworthy protocols are built on clarity and precision. Follow these steps to ensure safe handling from acquisition to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area inside the chemical fume hood is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[8][9]
-
Don PPE: Put on all required PPE as detailed in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.
-
Weighing and Transfer:
-
Post-Handling:
-
Thoroughly decontaminate any reusable equipment.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the reverse order it was put on: remove gloves first (using a technique that avoids touching the outside with bare skin), followed by your lab coat and eye protection.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][4]
-
Waste Disposal Plan
-
Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[3][6]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[3][6]
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing the appropriate PPE for spill cleanup (see table), cover the spill with an inert absorbent material like vermiculite or sand.[4]
-
Sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 2,5-Dibromothiophene-3-carbonitrile, ensuring a safe and productive research environment.
References
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- 2,5-Dibromothiophene SDS, 3141-27-3 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2,5-Dibromothiophene-cas-3141-27-3.html]
- 2,5-Dibromothiophene | C4H2Br2S | CID 18453. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18453]
- SAFETY DATA SHEET - 2,5-Dibromothiophene. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A13406&productDescription=2%2C5-Dibromothiophene%2C+98%25%2C+stab.+with+copper&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - 2,5-Dibromo-3-hexylthiophene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/456373]
- SAFETY DATA SHEET - Thiophene. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC138680025&productDescription=THIOPHENE%2C+99%2B%25%2C+EXTRA+DRY%2C&vendorId=VN00032119&countryCode=US&language=en]
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- 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2740088]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
